An In-depth Technical Guide to 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride: A Novel Heterocyclic Moiety
Abstract This technical guide provides a comprehensive analysis of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride, a novel heterocyclic compound with significant potential in drug discovery and development. Given the limite...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride, a novel heterocyclic compound with significant potential in drug discovery and development. Given the limited direct experimental data available for this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to project its chemical structure, physicochemical properties, potential synthetic pathways, and pharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework to stimulate and inform future research into this promising chemical entity.
Introduction: The Scientific Rationale
The synthesis and investigation of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, and the isoxazole moiety, known for its diverse biological activities, together present a compelling combination for the design of new therapeutic agents.[1] This guide focuses on the specific, yet underexplored, molecule 3-(1,2-Oxazol-3-yl)piperidine hydrochloride. The strategic placement of the piperidine ring at the 3-position of the 1,2-oxazole (isoxazole) ring creates a unique chemical architecture that warrants detailed investigation. The hydrochloride salt form is anticipated to enhance aqueous solubility and stability, crucial for pharmaceutical development.[2]
The isoxazole ring is a five-membered heterocycle that is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The piperidine moiety is a saturated six-membered heterocycle that is a common feature in many approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.[5][6] The combination of these two pharmacophores in 3-(1,2-Oxazol-3-yl)piperidine hydrochloride suggests a high potential for novel biological activity.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride is characterized by a piperidine ring attached to the C3 position of a 1,2-oxazole ring. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.
Table 1: Predicted Physicochemical Properties of 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride
Property
Predicted Value
Rationale and Supporting Evidence
Molecular Formula
C8H13ClN2O
Based on the constituent atoms of the structure.
Molecular Weight
188.66 g/mol
Calculated from the atomic weights of the elements.
Appearance
White to off-white crystalline solid
Typical appearance for hydrochloride salts of organic amines.[2]
Solubility
Soluble in water and polar organic solvents
The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa
~8.5 - 9.5
The piperidine nitrogen is basic, and its pKa is expected to be in the typical range for secondary amines in a piperidine ring.
LogP
Low to moderate
The presence of the polar isoxazole ring and the charged hydrochloride will decrease the lipophilicity.
Chemical Stability
Stable under standard laboratory conditions
Hydrochloride salts of amines are generally stable. The isoxazole ring is also relatively stable but can be susceptible to ring-opening under harsh acidic or basic conditions.
Structural Diagram:
Caption: Chemical structure of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride.
Proposed Synthesis and Experimental Workflow
While a specific, validated synthesis for 3-(1,2-Oxazol-3-yl)piperidine hydrochloride is not documented in the literature, a plausible synthetic route can be designed based on established methods for isoxazole synthesis, most notably the 1,3-dipolar cycloaddition reaction.[1]
Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the disconnection of the isoxazole ring, leading back to a piperidine-containing alkyne and a source of nitrile oxide.
Caption: Retrosynthetic analysis for 3-(1,2-Oxazol-3-yl)piperidine hydrochloride.
Proposed Synthetic Protocol:
Step 1: Synthesis of N-Boc-3-ethynylpiperidine
Starting Material: Commercially available N-Boc-3-piperidinone.
Reaction: Treatment with a suitable ethynylating agent, such as the Seyferth-Gilbert reagent or by conversion to a vinyl triflate followed by a Sonogashira coupling.
Rationale: The Boc protecting group is stable under the conditions of alkynylation and can be readily removed in the final step.
Step 2: 1,3-Dipolar Cycloaddition
Reactants: N-Boc-3-ethynylpiperidine and an in situ generated nitrile oxide (from an aldoxime and an oxidant like N-chlorosuccinimide).
Solvent: A suitable aprotic solvent such as THF or DCM.
Conditions: Room temperature or gentle heating.
Rationale: This cycloaddition is a highly efficient method for the construction of the isoxazole ring.[3] The regioselectivity will favor the desired 3,5-disubstituted isoxazole.
Step 3: Deprotection and Salt Formation
Reaction: The N-Boc-protected intermediate is treated with a strong acid, such as HCl in dioxane or methanol.
Outcome: This single step removes the Boc protecting group and forms the hydrochloride salt.
Purification: The final product can be purified by recrystallization or chromatography.
Molecular weight and formula of 3-(1,2-Oxazol-3-yl)piperidine HCl
An In-Depth Technical Guide to 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide deconstructs 3-(1,2-Oxazol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide deconstructs 3-(1,2-Oxazol-3-yl)piperidine hydrochloride —a highly versatile building block in modern medicinal chemistry. By analyzing its physicochemical profile, structural causality, and downstream synthetic workflows, this document serves as a self-validating framework for researchers integrating this scaffold into drug discovery pipelines.
Physicochemical Profiling & Quantitative Data
Before deploying any building block in a synthetic route, establishing a rigorous baseline of its quantitative properties is mandatory. The table below synthesizes the core molecular data for the hydrochloride salt and its free base counterpart[1][2].
Property
Value / Description
Compound Name
3-(1,2-Oxazol-3-yl)piperidine hydrochloride
Common Synonyms
3-(Piperidin-3-yl)isoxazole hydrochloride
CAS Registry Number
2138550-57-7
Molecular Formula (Salt)
C₈H₁₃ClN₂O (C₈H₁₂N₂O · HCl)
Molecular Weight (Salt)
188.65 g/mol
Monoisotopic Mass (Free Base)
152.0949 Da
Exact Mass [M+H]⁺
153.1022 Da
Physical State
Solid powder (crystalline salt)
Structural & Mechanistic Rationale
The architectural design of 3-(1,2-Oxazol-3-yl)piperidine HCl is not arbitrary; it is a deliberate fusion of two highly privileged pharmacophores[3]. Understanding the causality behind these structural components is critical for rational drug design.
The Piperidine Scaffold (sp³ Richness): The piperidine ring is a cornerstone in pharmaceuticals. Its sp³-hybridized, three-dimensional nature allows molecules to "escape from flatland," significantly improving aqueous solubility and reducing off-target promiscuity compared to planar aromatic rings[3]. The secondary amine serves as an ideal synthetic handle for functionalization.
The 1,2-Oxazole (Isoxazole) Ring: Isoxazoles are robust bioisosteres for metabolically labile amides and esters[4][5]. They resist enzymatic hydrolysis while providing critical hydrogen-bond acceptors (the nitrogen and oxygen atoms) to engage target protein pockets. Furthermore, the specific 3-position linkage alters the spatial trajectory of the molecule, allowing researchers to probe novel binding vectors distinct from traditional 4-substituted piperidines.
The Hydrochloride Salt Form: The free base of this compound is an oil or low-melting solid prone to oxidative degradation. By protonating the basic piperidine nitrogen with HCl, the compound is locked into a stable, crystalline lattice. This drastically lowers the partition coefficient (LogP), ensuring rapid aqueous dissolution for in vitro assays.
Figure 1: Pharmacophore mapping and the physicochemical causality of structural components.
Analytical Characterization Protocols
To ensure experimental integrity, rigorous quality control (QC) must be performed upon receipt of the material. The following protocols are designed as self-validating systems.
Rationale: LC-MS confirms the exact mass of the free base. The HCl salt dissociates entirely in the acidic mobile phase, allowing us to detect the protonated parent molecule[1].
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v).
Column Selection: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: The highly polar nature of the protonated piperidine requires a robust, end-capped stationary phase to prevent peak tailing caused by secondary interactions with residual silanols.
Mobile Phase: Solvent A (0.1% Formic Acid in H₂O) and Solvent B (0.1% Formic Acid in Acetonitrile).
Gradient: Run a fast gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Detection: Electrospray Ionization (ESI) in positive mode.
Expected Result: A dominant [M+H]⁺ peak at exactly m/z 153.10 .
Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: While MS confirms mass, NMR is mandatory to confirm the regiochemistry (the 3-position linkage) and rule out structural isomers.
Solvent Choice: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is selected because the highly polar HCl salt is entirely insoluble in standard CDCl₃.
Acquisition: Execute standard ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) sequences at 298 K.
Key Diagnostic Signals:
Isoxazole Protons: Look for characteristic doublets/singlets in the aromatic region (8.0–9.0 ppm).
Amine Salt: A broad singlet downfield (8.5–9.5 ppm) corresponding to the piperidine NH₂⁺ protons, validating the intact hydrochloride salt.
Aliphatic Core: Multiplets between 1.5–3.5 ppm corresponding to the sp³ piperidine ring.
Synthetic Workflows & Applications
The secondary amine of the piperidine ring is a highly reactive nucleophile. This makes 3-(1,2-Oxazol-3-yl)piperidine an ideal precursor for generating complex libraries via amide bond formations or Buchwald-Hartwig cross-couplings.
Rationale: This protocol outlines the conversion of the inert HCl salt into a reactive nucleophile in situ to form a stable amide linkage with a target carboxylic acid.
In Situ Desalting: Suspend 1.0 equivalent (eq) of 3-(1,2-Oxazol-3-yl)piperidine HCl in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base. It strips the HCl to liberate the reactive free amine, but its steric bulk prevents it from competing in the subsequent coupling reaction.
Acid Activation: In a separate dry vial, dissolve 1.1 eq of the desired carboxylic acid in DMF. Add 1.2 eq of HATU. Stir for 10 minutes to generate the highly reactive O-Atab ester.
Coupling: Transfer the activated acid solution to the piperidine mixture. Stir at room temperature for 2–4 hours under a nitrogen atmosphere.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to pull the DMF into the aqueous phase. Dry over Na₂SO₄ and concentrate under reduced pressure.
Purification: Purify via flash column chromatography using a Silica gel stationary phase and a Dichloromethane/Methanol gradient.
Figure 2: Experimental workflow from QC validation to downstream synthetic application.
References
PubChemLite: 2138550-57-7 (C8H12N2O), Université du Luxembourg,[Link][1]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, National Institutes of Health (NIH),[Link][3]
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry, IRIS Unimore, [Link][4]
Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists, National Institutes of Health (NIH),[Link][5]
Pharmacological Profile of 3-(1,2-Oxazol-3-yl)piperidine Derivatives: A Technical Guide to Scaffold Hybridization
Introduction: The Structural Rationale of the Scaffold In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for developing multi-target ligands. The 3-(1,2-oxazol-3-yl)piperidi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Structural Rationale of the Scaffold
In modern medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for developing multi-target ligands. The 3-(1,2-oxazol-3-yl)piperidine (also known as 3-(isoxazol-3-yl)piperidine) moiety represents a masterclass in this approach.
The 1,2-oxazole (isoxazole) ring serves as an excellent bioisostere for amides and esters, offering enhanced metabolic stability against esterases while providing critical hydrogen bond acceptors (via its nitrogen and oxygen atoms)[1]. When covalently linked to a piperidine ring—a saturated, basic heterocycle that mimics the protonated amine found in endogenous neurotransmitters—the resulting hybrid structure becomes an ideal pharmacophore for anchoring into the deep transmembrane binding pockets of G protein-coupled receptors (GPCRs) and specific kinase domains[2].
As a Senior Application Scientist, I have observed that the spatial geometry of the 3-substituted piperidine allows the isoxazole ring to project into accessory binding pockets, modulating receptor subtype selectivity. This guide dissects the pharmacological profile of these derivatives, focusing on their neuropharmacological, oncological, and metabolic applications, while providing field-proven experimental workflows for their evaluation.
The most prominent pharmacological application of the isoxazolyl-piperidine core is in the design of atypical antipsychotics. Derivatives bearing a 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine moiety (a structurally expanded relative of the 3-isoxazolyl-piperidine) are critical for achieving high affinity for Dopamine D2 and Serotonin 5-HT2A receptors[2][3].
Mechanistic Causality: The basic nitrogen of the piperidine forms a crucial salt bridge with the highly conserved Aspartate residue (Asp3.32) in the orthosteric binding site of the D2 receptor[2]. Simultaneously, the lipophilic, electron-withdrawing nature of the fluorinated isoxazole system engages in
stacking with aromatic residues (like Trp6.48) in the hydrophobic sub-pocket. This dual-anchor system acts as a potent antagonist, blocking D2-mediated Gi/o signaling to alleviate positive symptoms of schizophrenia, while 5-HT2A antagonism promotes dopamine release in the prefrontal cortex to mitigate negative symptoms and extrapyramidal side effects (EPS)[3].
Fig 1: GPCR modulation pathway by 1,2-oxazol-3-yl-piperidine derivatives in antipsychotic therapy.
Oncology: Apoptosis Induction and Antiproliferative Activity
Beyond the CNS, isoxazole-piperidine hybrids have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia, breast cancer, and C6 rat glioma models[4][5].
Recent structural biology efforts have hybridized piperidines with triazole-isoxazole side chains to target protein-protein interactions (PPIs) within the apoptotic pathway[6]. Specifically, these compounds disrupt the interaction between the pro-apoptotic protein PUMA and the anti-apoptotic protein Bcl-xL. By freeing PUMA, the derivatives trigger mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and subsequent caspase-driven apoptosis[6].
Metabolic Disorders: DPP-IV Inhibition
In the realm of metabolic diseases, specifically Type 2 Diabetes, the isoxazolyl-piperidine scaffold is utilized as a bulky, stable substituent at the
-position of L-proline derivatives[7]. This substitution dramatically increases the inhibitory potency against Dipeptidyl Peptidase-IV (DPP-IV). The isoxazole ring occupies the S2 extensive subsite of the DPP-IV enzyme, preventing the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion[7].
Quantitative Pharmacological Data Summary
To provide a clear benchmarking standard for drug development professionals, the following table synthesizes the binding affinities (
) and half-maximal inhibitory concentrations () of key isoxazole-piperidine derivatives across different therapeutic targets.
) of novel isoxazolyl-piperidines for the D2 receptor.
Causality Check: Why use -spiperone? Spiperone is a highly selective D2 antagonist. By measuring the displacement of -spiperone, we accurately quantify the affinity of our unlabelled test compound without the confounding variables of receptor activation.
Step-by-Step Workflow:
Membrane Preparation: Harvest CHO cells stably expressing the human D2 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
Assay Buffer Formulation: Resuspend the pellet in assay buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, and 100 µM GTP
S .
Expert Insight: The inclusion of the non-hydrolyzable GTP analog (GTP
S) is critical. It uncouples the GPCR from the G-protein, forcing the receptor into a uniform low-affinity state, thereby preventing agonist-bias artifacts during competitive binding.
Incubation: In a 96-well plate, combine 50 µL of
-spiperone (final concentration 0.5 nM), 50 µL of the isoxazolyl-piperidine derivative (serial dilutions from to M), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Add scintillation cocktail and read radioactivity (CPM).
Self-Validation System: Calculate the Z'-factor using total binding (vehicle only) and non-specific binding (defined by 10 µM haloperidol). Proceed with data analysis only if Z' > 0.5 , confirming the assay's signal window is robust enough to distinguish true hits from noise. Convert
to using the Cheng-Prusoff equation.
Protocol 2: Live-Cell BRET Assay for PUMA/Bcl-xL Disruption
Purpose: To validate the oncological mechanism of action (PPI disruption) in live cells.
Causality Check: Standard cytotoxicity assays (like MTT) only measure metabolic decline—a late-stage event. BRET (Bioluminescence Resonance Energy Transfer) allows real-time monitoring of the direct physical separation of PUMA and Bcl-xL, proving the specific mechanistic target of the isoxazole derivative rather than general, off-target toxicity[6].
Step-by-Step Workflow:
Transfection: Co-transfect HEK293T cells with plasmids encoding PUMA-Rluc (Renilla luciferase donor) and Bcl-xL-YFP (Yellow fluorescent protein acceptor).
Plating: Seed cells into white, clear-bottom 96-well plates at
cells/well. Incubate for 24 hours.
Compound Treatment: Treat cells with the isoxazolyl-piperidine derivative (0.1 µM to 50 µM) for 4 hours.
Signal Detection: Measure emissions at 480 nm (Rluc) and 530 nm (YFP) using a microplate reader.
Self-Validation System: The BRET ratio is calculated as (Emission 530 nm / Emission 480 nm). Include a positive control (e.g., ABT-737, a known Bcl-xL inhibitor). A dose-dependent decrease in the BRET ratio strictly validates that the derivative is physically disrupting the PPI complex in a live intracellular environment.
Fig 2: High-throughput pharmacological screening and SAR optimization workflow for novel derivatives.
References
1.[1] Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
2.[3] Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PMC / NIH.
3.[7] US7074794B2 - Proline derivatives and the use thereof as drugs. Google Patents.
4.[4] Alkaloid-Based Isoxazolylureas: Synthesis and Effect in Combination with Anticancer Drugs on C6 Rat Glioma Model Cells. MDPI.
5.[5] Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science.
6.[2] Recent advances in dopamine D2 receptor ligands in the treatment of neuropsychiatric disorders. PubMed / NIH.
7.[6] Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. PubMed / NIH.
Structure-Activity Relationship (SAR) of Isoxazolyl Piperidine Scaffolds: A Technical Guide for Rational Drug Design
Executive Summary The isoxazolyl piperidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, demonstrating profound versatility across diverse therapeutic areas, including central nervous s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazolyl piperidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, demonstrating profound versatility across diverse therapeutic areas, including central nervous system (CNS) disorders, oncology, and pain management[1]. By combining the conformational flexibility and basicity of the piperidine ring with the bioisosteric, hydrogen-bonding capabilities of the isoxazole moiety, this scaffold provides a highly tunable platform for target-specific drug design.
This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) governing isoxazolyl piperidine derivatives. It explores the mechanistic rationale behind their binding affinities, presents quantitative data across key biological targets, and outlines self-validating experimental protocols for their synthesis and pharmacological evaluation.
Mechanistic Rationale & Structural Biology
The pharmacological success of the isoxazolyl piperidine core is rooted in the distinct physicochemical properties of its two constituent rings:
The Isoxazole Ring: Functioning as a robust bioisostere for amides and esters, the isoxazole ring contains two heteroatoms (nitrogen and oxygen) that serve as potent hydrogen bond acceptors. Furthermore, its unsaturated five-membered ring facilitates
stacking interactions with aromatic residues in target binding pockets. Crucially, isoxazoles maintain a favorable hydrophilic profile (cLogP ≈ 0.334 at physiological pH = 7.4), which enhances aqueous solubility without compromising membrane permeability.
The Piperidine Ring: The secondary or tertiary amine within the piperidine ring is typically protonated at physiological pH. This basic nitrogen is essential for forming critical salt bridges with highly conserved acidic residues in target proteins—most notably the Aspartate (Asp3.32) residue found in the orthosteric binding site of aminergic G-protein coupled receptors (GPCRs)[2].
When tethered together, the spatial geometry allows the piperidine nitrogen to anchor the molecule, while the isoxazole ring projects into secondary binding pockets (e.g., solvent-exposed regions or hydrophobic sub-pockets), dictating receptor subtype selectivity[2].
SAR in CNS Therapeutics: Dopamine and Serotonin Receptors
Isoxazolyl piperidines have shown exceptional promise as atypical antipsychotics, primarily through the modulation of Dopamine (
) and Serotonin () receptors.
Key SAR Findings
A prominent example is Compound 130 , an isoxazole-piperidine derivative that exhibits a high affinity for
, , and receptors.
Affinity: Compound 130 demonstrates a of 3.5 nM for the receptor, significantly outperforming the standard atypical antipsychotic Risperidone ( = 180 nM).
Causality of Binding: The enhanced affinity is driven by the isoxazole ring's ability to interact with specific residues (e.g., Leu89) in the secondary binding pocket, orienting substituted phenyl groups toward the solvent-exposed pocket formed by transmembrane helices TM1, TM2, and TM7[2].
Receptor Selectivity: Modifying the substitution pattern on the aromatic rings attached to the isoxazole dictates the electrostatic contour map. Bulky, electronegative substituents at the 3,4-positions of the phenylisoxazole enhance
over selectivity by exploiting the slight volumetric differences in the extracellular loops of these homologous receptors[2].
Caption: D2/5-HT1A GPCR signaling pathway modulated by isoxazolyl piperidine derivatives.
SAR in Oncology: Carbonic Anhydrase and Anticancer Activity
Beyond the CNS, the scaffold has been successfully deployed in oncology, particularly against tumor-associated human carbonic anhydrases (hCA IX and hCA XII) and various cancer cell lines.
Triazole-Tethered Isoxazole-Piperidines
Recent advancements have utilized "Click Chemistry" to synthesize 1,2,3-triazole tethered isoxazole-piperidine hybrids[3]. The 1,2,3-triazole ring introduces additional dipole-dipole attractions and van der Waals forces.
In Vitro Efficacy: Screening against MCF-7 (breast), HeLa (cervical), A549 (lung), and IMR32 (neuroblastoma) cell lines revealed that specific derivatives (e.g., Compound 4c) exhibit potent cytotoxicity. Compound 4c showed an
of against the IMR32 cell line, rivaling the positive control Etoposide[3].
Causality of Cytotoxicity: The incorporation of the triazole linker extends the molecule's pharmacophore, allowing the isoxazole and piperidine units to bridge distinct hydrophobic sub-pockets within the target enzyme's active site, thereby locking the enzyme in an inactive conformation[3].
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal validation steps.
Protocol 1: Synthesis of Isoxazole-Piperidine-1,2,3-Triazoles via Click Chemistry[5]
This three-step workflow utilizes a Sharpless Cu(I)-catalyzed [3+2] cycloaddition.
Step-by-Step Methodology:
N-Acylation: Treat 3-(piperidin-4-yl)isoxazole (1.0 eq) with chloroacetyl chloride (1.2 eq) in the presence of Triethylamine (
, 1.5 eq) in Dichloromethane (DCM) at 0–5°C for 30 minutes.
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar amine spot confirms complete acylation.
Azidation: React the resulting 2-chloro-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one with Sodium Azide (
, 1.5 eq) in an Acetone- mixture at 30°C for 3 hours.
Validation: IR spectroscopy of the crude intermediate must show a strong, sharp azide stretching band at ~2100
.
Cycloaddition (Click Reaction): Combine the azido-intermediate (1.0 eq) with a terminal alkyne (1.1 eq) in a Methanol-
solvent system. Add catalytic Copper(II) sulfate () and Sodium Ascorbate (to generate active Cu(I) in situ). Stir at 30°C for 9 hours.
Validation: Confirm the formation of the 1,2,3-triazole ring via
NMR (appearance of the characteristic triazole methine proton singlet at 7.8–8.5 ppm) and HRMS (exact mass corresponding to the adduct).
Caption: Step-by-step synthetic workflow for isoxazole-piperidine-1,2,3-triazole derivatives.
Protocol 2: In Vitro Radioligand Binding Assay for GPCR Affinity
To evaluate the binding affinity (
) of synthesized isoxazolyl piperidines at and receptors.
Step-by-Step Methodology:
Membrane Preparation: Homogenize CHO cells stably expressing human
or receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from
to M), 50 µL of radioligand (e.g., spiperone for ; 8-OH-DPAT for ), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes.
Causality of Setup: The 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is strictly required for accurate
and subsequent calculations via the Cheng-Prusoff equation.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a microplate scintillation counter.
Self-Validation System:
Total Binding (TB): Wells with radioligand and membranes only.
Non-Specific Binding (NSB): Wells containing a saturating concentration (10 µM) of a known unlabeled reference (e.g., Haloperidol for
).
Quality Control: The assay is only deemed valid if the Z'-factor is > 0.5 and the reference standard (Risperidone) yields a
within half a log unit of historical data.
Conclusion
The isoxazolyl piperidine scaffold represents a highly modular and pharmacologically privileged framework. By systematically altering the substitution patterns on the isoxazole ring and exploring various tethering strategies (such as 1,2,3-triazole linkers), drug discovery professionals can fine-tune the electrostatic and steric properties of these molecules. This rational SAR approach enables the development of highly selective ligands capable of addressing complex pathologies in both neuropharmacology and oncology.
References
Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry.
Source: Arabian Journal of Chemistry.
URL: [Link]
Title: Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents.
Source: Indian Journal of Chemistry.
URL: [Link]
Title: Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists.
Source: PMC (National Institutes of Health).
URL: [Link]
Title: Emerging Trends in Pharmaceutical Science Research Volume III.
Source: Bhumi Publishing.
URL: [Link]
Title: Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs.
Source: MDPI.
URL: [Link]
Role of 3-(1,2-Oxazol-3-yl)piperidine in fragment-based drug discovery
An In-Depth Technical Guide to the Role of 3-(1,2-Oxazol-3-yl)piperidine in Fragment-Based Drug Discovery The landscape of early-stage drug discovery has fundamentally shifted from high-throughput screening (HTS) of mass...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Role of 3-(1,2-Oxazol-3-yl)piperidine in Fragment-Based Drug Discovery
The landscape of early-stage drug discovery has fundamentally shifted from high-throughput screening (HTS) of massive, complex libraries to Fragment-Based Drug Discovery (FBDD). Traditional HTS libraries suffer from "flatland" syndrome—an over-representation of planar, sp2-hybridized scaffolds that often lead to poor solubility, off-target toxicity, and high clinical attrition. To combat this, modern FBDD emphasizes the incorporation of 3D character into fragment libraries.
This whitepaper dissects the strategic utility of 3-(1,2-Oxazol-3-yl)piperidine (also known as 3-(isoxazol-3-yl)piperidine), a highly privileged, sp3-rich bifunctional scaffold. By merging a saturated nitrogen heterocycle with a heteroaromatic ring, this fragment provides ideal physicochemical properties and versatile synthetic vectors for hit-to-lead elaboration.
Structural and Physicochemical Profiling
The efficacy of a fragment is dictated by its ability to form high-quality, atom-efficient interactions with a target while maintaining strict physicochemical boundaries. 3-(1,2-Oxazol-3-yl)piperidine is a textbook example of a fragment optimized for Ligand Efficiency (LE).
The molecule consists of an sp3-rich piperidine ring directly coupled to an sp2-hybridized 1,2-oxazole (isoxazole) ring. The fraction of sp3 carbons (
) is a critical metric for predicting clinical success, as higher 3D character correlates with improved target selectivity and solubility[1]. With 5 out of 8 carbons being sp3-hybridized, this fragment boasts an exceptional of 0.625. Furthermore, it strictly adheres to the "Rule of Three" (Ro3), ensuring it remains a highly tractable starting point for fragment growing[2].
Table 1: Quantitative Physicochemical Data of 3-(1,2-Oxazol-3-yl)piperidine
Physicochemical Property
Value
Rule of Three (Ro3) Limit
Molecular Weight (MW)
152.19 Da
≤ 300 Da
Calculated LogP (cLogP)
~0.8
≤ 3
Hydrogen Bond Donors (HBD)
1 (Piperidine NH)
≤ 3
Hydrogen Bond Acceptors (HBA)
3 (N, N, O)
≤ 3
Rotatable Bonds
1
≤ 3
Fraction sp3 ()
0.625
N/A (Ideal > 0.3)
Polar Surface Area (PSA)
~38 Ų
≤ 60 Ų
Mechanistic Binding Paradigms
The dual-ring architecture of 3-(1,2-Oxazol-3-yl)piperidine allows it to engage in distinct, complementary binding modes across various therapeutic targets.
Kinase Hinge Regions & Epigenetic Bromodomains: The isoxazole ring acts as a bioisostere for traditional aromatic hinge-binding motifs, utilizing its nitrogen and oxygen atoms as hydrogen bond acceptors. Concurrently, the basic piperidine nitrogen (pKa ~9.5) is protonated at physiological pH, allowing it to form critical charge-assisted hydrogen bonds or salt bridges with solvent-exposed acidic residues (e.g., Asp or Glu) near the binding pocket[3].
Aspartic Proteases: In targets like BACE-1 or endothiapepsin (EP), the protonated piperidine nitrogen interacts directly with the catalytic aspartate dyad. The rigid single bond connecting the rings projects the isoxazole deep into the adjacent S1 or S2 subpockets, establishing a strong initial binding pose[4].
Central Nervous System (CNS) Targets: The benzoisoxazole-piperidine motif is a proven pharmacophore in CNS drugs (e.g., risperidone). As a stripped-down fragment, 3-(1,2-Oxazol-3-yl)piperidine serves as an ideal starting point for designing novel acetylcholinesterase (AChE) inhibitors, where the piperidine engages the catalytic anionic site[5].
Pharmacophoric interaction map of 3-(1,2-Oxazol-3-yl)piperidine with typical protein targets.
Experimental Workflows: From Screening to Elaboration
To maintain scientific integrity, FBDD workflows must be designed as self-validating systems. The low intrinsic affinity of fragments (typically
in the 0.1 – 10 mM range) necessitates specialized protocols where causality dictates every experimental parameter.
Workflow of Fragment-Based Drug Discovery from sp3-rich library selection to lead optimization.
Causality: Because fragments bind weakly, achieving high occupancy in the crystal lattice requires soaking concentrations that exceed the
by 5- to 10-fold. However, fragments are dissolved in DMSO, which can degrade protein crystals. Therefore, a rigorous DMSO tolerance pre-screen is mandatory to differentiate true binding from crystal packing artifacts.
Step-by-Step Methodology:
DMSO Tolerance Profiling: Transfer apo-crystals into crystallization drops containing 2%, 5%, and 10% (v/v) DMSO. Monitor for 24 hours to establish the maximum tolerated DMSO concentration without loss of diffraction resolution.
Fragment Preparation: Prepare a 500 mM stock of 3-(1,2-Oxazol-3-yl)piperidine in 100% deuterated or standard DMSO.
Soaking: Dilute the fragment stock directly into the crystallization mother liquor to a final concentration of 25–50 mM (ensuring DMSO remains below the established tolerance threshold). Soak the crystal for 1 to 24 hours.
Cryoprotection & Freezing: Briefly transfer the soaked crystal to a mother liquor solution supplemented with 20% glycerol or PEG 400, then flash-freeze in liquid nitrogen.
Orthogonal Validation: Self-Validation Step: Confirm the crystallographic pose by running Surface Plasmon Resonance (SPR). Immobilize the target protein on a CM5 sensor chip and flow the fragment at concentrations ranging from 10 µM to 5 mM to calculate the precise
and validate 1:1 binding stoichiometry.
Protocol B: Vector-Driven Hit Elaboration
Causality: Once the binding pose is secured, the fragment must be "grown" to capture additional binding energy. 3-(1,2-Oxazol-3-yl)piperidine offers two highly orthogonal synthetic exit vectors: the secondary amine of the piperidine (ideal for rapid amide coupling or reductive amination) and the isoxazole ring (which can be pre-halogenated for palladium-catalyzed cross-coupling)[6].
Step-by-Step Methodology:
N-Functionalization (Vector 1): To explore the solvent-exposed region, react the piperidine nitrogen with a library of carboxylic acids. Use HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at room temperature for 2 hours.
Reaction Monitoring: Self-Validation Step: Monitor conversion via LC-MS. The secondary amine is highly nucleophilic, ensuring >95% conversion without the need to protect the isoxazole ring.
Suzuki-Miyaura Cross-Coupling (Vector 2): If the isoxazole is halogenated (e.g., 4-bromo-3-(piperidine-3-yl)isoxazole), grow the fragment into adjacent hydrophobic pockets. React the fragment with an aryl boronic acid (1.5 eq) using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq) in a 4:1 Dioxane/Water mixture at 90°C for 4 hours.
Assay Triage: Purify the elaborated leads via preparative HPLC and immediately assess them in a biochemical functional assay. Compare the Ligand Efficiency (LE) of the new lead against the original fragment to ensure the added molecular weight directly contributes to binding affinity.
References
Fragment-Based Approaches in Drug Discovery and Chemical Biology
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link][2]
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review
Source: PubMed Central (PMC)
URL:[Link][1]
Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing
Source: ACS Medicinal Chemistry Letters
URL:[Link][3]
Screening, Growing, and Validation by Catalog: Using Synthetic Intermediates from Natural Product Libraries to Discover Fragments for an Aspartic Protease Through Crystallography
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link][4]
Design and Synthesis of Selective Acetylcholinesterase Inhibitors: Arylisoxazole‐Phenylpiperazine Derivatives
Source: Chemistry & Biodiversity (via ResearchGate)
URL:[Link][5]
Fragment expansion with NUDELs – poised DNA-encoded libraries
Source: Chemical Science (Royal Society of Chemistry)
URL:[Link][6]
The Strategic Application of 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Whitepaper
Executive Summary In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-enriched scaffolds has become a critical strategy for improving clinical success rates...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-enriched scaffolds has become a critical strategy for improving clinical success rates. 3-(1,2-Oxazol-3-yl)piperidine hydrochloride (CAS: 2138550-57-7) represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm[1]. By combining the rigid, hydrogen-bond accepting properties of a 1,2-oxazole (isoxazole) ring with the tunable basicity and sp3 vector projection of a piperidine ring, this compound serves as a privileged scaffold for developing kinase inhibitors, G-protein-coupled receptor (GPCR) antagonists, and Proteolysis Targeting Chimeras (PROTACs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere summary of properties. Here, we dissect the causality behind its structural advantages, detail field-proven applications, and provide self-validating experimental protocols for its integration into drug discovery pipelines.
Structural and Physicochemical Rationale
The utility of 3-(1,2-Oxazol-3-yl)piperidine stems from the synergistic relationship between its two core heterocycles. Isoxazole rings are renowned for their favorable physicochemical properties and act as excellent bioisosteres for amides and esters, providing metabolic stability against esterases while maintaining critical hydrogen-bond acceptor interactions[2].
When conjugated to a piperidine ring, the resulting hybrid molecule overcomes the poor aqueous solubility often associated with flat aromatics. The piperidine nitrogen provides a basic center that can be easily protonated at physiological pH, drastically improving solubility and pharmacokinetic distribution. Furthermore, the hydrochloride salt form is specifically utilized to prevent oxidative degradation and atmospheric CO2 absorption (carbamic acid formation) during long-term storage, ensuring the amine remains strictly unreactive until intentionally liberated during synthesis.
Quantitative Data: Physicochemical Profiling
Table 1: Physicochemical Properties of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride
Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors
1 (Piperidine NH)
Facilitates targeted interactions within kinase hinge regions or GPCR binding pockets.
Hydrogen Bond Acceptors
2 (Isoxazole N, O)
Provides rigid, directional electron density for interacting with target protein backbones.
sp3 Fraction (Fsp3)
0.625
High sp3 character improves solubility and decreases promiscuous off-target binding.
Form
Hydrochloride Salt
Enhances shelf-life, prevents amine oxidation, and ensures precise stoichiometric weighing.
Table 2: Comparative Scaffold Analysis
Parameter
Traditional Flat Aromatic (e.g., Biphenyl)
Isoxazole-Piperidine Scaffold
Aqueous Solubility
Poor (Requires heavy formulation)
High (Driven by the basic piperidine nitrogen)
Target Specificity
Low (Prone to promiscuous hydrophobic binding)
High (Driven by directional H-bonding and 3D topology)
Metabolic Stability
Susceptible to rapid CYP450 oxidation
Highly resistant due to electron-deficient isoxazole
Core Therapeutic Applications
A. Kinase Inhibition and Ribose Pocket Targeting
Isoxazole derivatives are frequently utilized as hinge-binding motifs in kinase inhibitors. Modifying these isoxazole cores with chiral piperidine or pyrrolidine scaffolds allows the pharmacophore to extend deep into the hydrophilic ribose pocket of the ATP binding site[3]. This vector projection is critical for achieving isoform selectivity (e.g., in Casein Kinase 1 (CK1) inhibitors), where the piperidine ring interacts with non-conserved residues, driving potency while minimizing off-target toxicity[3].
B. GPCR Antagonism and Neurotherapeutics
Piperidine-heterocycle hybrids are privileged structures in neuropharmacology. For example, benzisoxazole-piperidine scaffolds are the foundational pharmacophore for atypical antipsychotics like risperidone and paliperidone[4]. Similarly, piperidine derivatives have been heavily patented as potent antagonists of the chemokine receptor CCR5, a critical target for both HIV entry inhibition and inflammatory diseases[5]. 3-(1,2-Oxazol-3-yl)piperidine acts as a structurally streamlined analog to these systems, offering a highly modular starting point for GPCR ligand libraries.
C. Targeted Protein Degradation (PROTACs)
In the rapidly expanding field of targeted ubiquitination, bifunctional molecules (PROTACs) require highly specific ligands to recruit E3 ubiquitin ligases and target proteins[6]. Heteroaryl groups, including optionally substituted isoxazoles and piperidines, are explicitly utilized as rigidified linkers or target-binding warheads[6]. The 3-substituted piperidine geometry provides an optimal exit vector, ensuring that the linker does not sterically clash with the protein surface, thereby facilitating the formation of a stable ternary complex.
Mandatory Visualizations: Pharmacophores and Pathways
Caption: Pharmacophore mapping of 3-(1,2-Oxazol-3-yl)piperidine highlighting binding vectors.
Caption: GPCR antagonism pathway modulated by isoxazole-piperidine derivatives.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control to verify causality and prevent downstream failures.
Protocol 1: High-Throughput Amide Coupling for PROTAC Linker Attachment
Objective: Conjugate the piperidine nitrogen to a carboxylic acid-bearing PROTAC linker.
Causality: The hydrochloride salt is unreactive. DIPEA is selected over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile during the activation step, ensuring the piperidine nitrogen is the sole reactive species.
Activation: In a separate vial, dissolve the carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) at 0°C.
Causality: HATU rapidly forms an active HOAt ester. The 0°C environment suppresses the epimerization of any chiral centers adjacent to the carboxylic acid.
Coupling: Transfer the activated acid to the freebased piperidine solution. Stir at room temperature for 2 hours.
Self-Validation (In-Process Control): Quench a 5 µL aliquot in 100 µL of 1:1 MeCN/H2O. Analyze via UPLC-MS.
Validation Check: The reaction is deemed successful only if the extracted ion chromatogram (EIC) shows >95% consumption of the starting material mass (m/z 153.1 [M+H]+)[1] and the appearance of the product mass, with no secondary diastereomeric peaks.
Caption: Self-validating synthetic workflow for amide coupling of the piperidine scaffold.
Protocol 2: Reductive Amination for Alkyl Linker Attachment
Objective: Attach an alkyl aldehyde to the piperidine nitrogen to generate a tertiary amine.
Imine Formation: Combine the hydrochloride salt (1.0 eq), the target aldehyde (1.1 eq), and sodium acetate (1.5 eq) in 1,2-dichloroethane (DCE).
Causality: Sodium acetate acts as a mild base to liberate the free amine without causing the aldol condensation of the aldehyde. DCE is utilized as it is non-nucleophilic and supports the solubility of the intermediate iminium ion.
Causality: STAB is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, preventing over-alkylation or unwanted alcohol formation.
Self-Validation (In-Process Control): Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1) with a Ninhydrin stain.
Validation Check: The disappearance of the secondary amine spot (which stains deep purple with ninhydrin) and the appearance of a new tertiary amine spot (which does not stain purple) validates the successful reduction.
Conclusion
3-(1,2-Oxazol-3-yl)piperidine hydrochloride is far more than a simple chemical intermediate; it is a strategically designed vector for modern drug discovery. By leveraging the rigid hydrogen-bonding network of the isoxazole ring and the sp3-rich, soluble nature of the piperidine ring, researchers can effectively target complex biological systems ranging from kinase ribose pockets to GPCR transmembrane domains. When handled using the rigorous, self-validating protocols outlined above, this scaffold significantly accelerates the development of high-quality, clinical-grade therapeutic libraries.
References[1] Title: 2138550-57-7 (C8H12N2O) | Source: PubChemLite | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf0jqgQ3ijVj54iXQnYF36c_yN9dVBOvwlGQC8Wstw8gL4yodzT5FbIJ3LrPsHqiXz_GUssdBQGU2r4lUCqn92et98OT1xMq63NQaXHv_oexxGQmQll-n1mLPwmF_71yCSVjoNFvb6Iuw7jqZYeg==[6] Title: US10730870B2 - Compounds and methods for the enhanced degradation of targeted proteins | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG903VaL58x1v9yuCEiRQT5QbTEOUBNSouPyfHP_r5WcUopbuX5zLV_hsSrAL0pCs-Moq0F_cvR-lLgr-m07OUU3TV5SsixB0QsK1omYSjYnyyVzlYjqVnb95Gsnm3tu4Ji17IHlrJfXfczTg==[3] Title: Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds | Source: MDPI | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ694IvYzkghF05wxJwj0aDsBiPn1ntQXaiKJRP-tGgRPejDQW3GOq0Ft5pcFx4iY3oU2O4GRJ0peqptsZQfQ1QA00sRavgOc9f5VeJmIXUv38JXuXLVPY7xUmpHnG5-N4[2] Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research | Source: PMC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9WmQzBVKp2KrLTbGqSf2S0bktG9cVPPCr_npryFFQ3GezB8aR-CMSwBoYviuZ0lsvr5G29t0StxEDDjxACpS1X3GFqJieR_ykaL6gjdti5ATHSNtUkQEOHmMOkfOHNbvQQKt3cozSljwu48E=[5] Title: WO2004054974A2 - Piperidine derivatives as ccr5 antagonists | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfsQYwTahMGfszowt1X2zvbyFVNPZUtKcf8cjOaYEDX2256AssRtGTIC1b3NgHAGcoldScMe5YmjgKmfNr5S7BAlcRgEu_Q6tHiMpaF8Y2h0bHHKeZGG80ThCdx4eTs7d1_sfBztDbgLTOXs0v[4] Title: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | Source: Ossila | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETwgqdX6cnLotUGzNYSGTZS22UTpITOyM43vI2l__NW6tjh79JZCpFAtZeOoQwXk8ka4NXdR17SRov3ZCNFPBQM-gEoMWiRkDXBj60ClfSBplQLykrEvJoF26w_IqzAC1Wnx4B6Ziv1jMXqsDulNaHB3Xr880X-txIsBvE4ruJlEhy5y0aQPc1wDhk6TCdH_4mfA==
Binding Affinity and Pharmacological Profiling of 3-(1,2-Oxazol-3-yl)piperidine at CNS Receptors
Structural Pharmacology & Bioisosterism The 3-(1,2-Oxazol-3-yl)piperidine scaffold represents a highly privileged, conformationally restricted pharmacophore in central nervous system (CNS) drug discovery. The pharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Pharmacology & Bioisosterism
The 3-(1,2-Oxazol-3-yl)piperidine scaffold represents a highly privileged, conformationally restricted pharmacophore in central nervous system (CNS) drug discovery. The pharmacological trajectory of this molecule is heavily dictated by the positional isomerism of the piperidine substitution and the unique electronic properties of the 1,2-oxazole (isoxazole) ring.
While 4-substituted analogs—such as 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine—are heavily optimized for Dopamine D2 and Serotonin 5-HT2A receptor antagonism (forming the structural basis for atypical antipsychotics like risperidone and iloperidone)[1], the 3-substituted isomer acts as a sophisticated bioisostere of nipecotic acid (piperidine-3-carboxylic acid)[2].
In the 3-substituted configuration, the 1,2-oxazole ring mimics the carboxylic acid moiety of nipecotic acid. This substitution eliminates the zwitterionic nature of the molecule at physiological pH, drastically reducing polar surface area and exponentially increasing blood-brain barrier (BBB) permeability. Crucially, the isoxazole nitrogen retains the necessary hydrogen-bond acceptor properties required to interact with the orthosteric binding site of the GABA transporter 1 (GAT-1)[2]. Concurrently, the basic piperidine nitrogen (pKa ~9.5) remains protonated, forming an essential salt-bridge interaction with conserved aspartate residues (e.g., D3.32) in the transmembrane domains of aminergic G-protein coupled receptors (GPCRs)[3].
Quantitative Receptor Binding Profiles
The binding affinity (Ki) of the 1,2-oxazol-3-yl piperidine scaffold varies significantly based on its substitution pattern and target class. Table 1 summarizes the comparative binding affinities across key CNS targets, highlighting the divergence between the aminergic 4-substituted derivatives and the GABAergic 3-substituted derivatives.
Table 1: Comparative Binding Affinities (Ki, nM) and IC50 Values of Isoxazolyl-Piperidine Scaffolds
*Representative range for unoptimized 3-substituted isoxazole bioisosteres. Further functionalization is typically required to reach nanomolar potency at GAT-1.
Mechanistic Signaling Pathways
The dual-modulatory potential of this scaffold allows it to intersect both aminergic GPCR cascades and GABAergic synaptic clearance mechanisms. The diagram below illustrates the downstream intracellular consequences of target engagement.
Fig 1. Dual-pathway modulation by 3-(1,2-Oxazol-3-yl)piperidine at GPCRs and GAT-1 transporters.
To rigorously evaluate the binding affinity and functional efficacy of 3-(1,2-Oxazol-3-yl)piperidine derivatives, the following self-validating assay systems must be employed.
Causality: The choice of a Tris-HCl buffer supplemented with divalent cations (10 mM MgCl2, 1 mM CaCl2) is critical. These cations stabilize the G-protein coupled state of the receptor, ensuring that the high-affinity binding conformation is maintained during the competitive displacement[3].
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A or D2 receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.
Ligand Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g., 0.5 nM [3H]-Ketanserin for 5-HT2A or [3H]-Spiperone for D2), and 100 µL of membrane suspension (approx. 15 µg protein/well).
Equilibration: Incubate the plates at 37°C for 60 minutes to reach thermodynamic equilibrium.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
Self-Validation System: The assay is self-validating through the inclusion of a Non-Specific Binding (NSB) control well containing 10 µM Mianserin (for 5-HT2A) or Haloperidol (for D2). If the radioligand signal in the NSB well exceeds 10% of the total binding, the assay is flagged for lipid-partitioning artifacts, preventing false-positive Ki calculations.
Causality: We utilize freshly isolated rat cortical synaptosomes rather than recombinant cell lines. This preserves the endogenous lipid raft microenvironment and the strict electrochemical Na+/Cl- gradients required to drive GAT-1 transporter function[2].
Step-by-Step Methodology:
Synaptosome Isolation: Homogenize rat cerebral cortex in 0.32 M sucrose. Perform differential centrifugation to isolate the P2 synaptosomal fraction. Resuspend in oxygenated Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
Pre-incubation: Aliquot 100 µL of synaptosomes into tubes containing 10 µL of the test compound. Pre-incubate at 37°C for 10 minutes to allow the compound to equilibrate with the transporter.
Uptake Initiation: Add 10 µL of [3H]-GABA (final concentration 50 nM) to initiate active transport. Incubate for exactly 3 minutes at 37°C.
Termination: Stop the reaction by adding 2 mL of ice-cold KRH buffer, followed immediately by rapid filtration through GF/C filters. Wash twice to remove extracellular unbound radioligand.
Self-Validation System: The protocol incorporates a 0°C (ice-bath) control parallel to the 37°C active uptake wells. Because transporter-mediated uptake is strictly temperature-dependent, the 0°C well isolates passive membrane diffusion from active transport. If the 0°C signal is high, it indicates membrane leakage or non-specific trapping, ensuring the measured IC50 reflects true pharmacological inhibition.
References
Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLoS One (nih.gov).[Link]
Revised Pharmacophore Model for 5‑HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. ACS Chemical Neuroscience (nih.gov).[Link]
Recent advances in dopamine D2 receptor ligands in the treatment of neuropsychiatric disorders. Medicinal Research Reviews (nih.gov).[Link]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals (nih.gov).[Link]
Chemical stability of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride salt
An In-Depth Technical Guide to the Chemical Stability of 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride Executive Summary This technical guide provides a comprehensive framework for assessing the chemical stability of 3-(1,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Stability of 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride
Executive Summary
This technical guide provides a comprehensive framework for assessing the chemical stability of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride. As a molecule combining a saturated piperidine ring with an unsaturated isoxazole heterocycle, its stability profile is multifaceted. The hydrochloride salt form is critical for enhancing solubility and initial stability, yet the intrinsic properties of the constituent rings present specific degradation liabilities.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, outlines the predicted degradation pathways based on first principles of organic chemistry and provides robust, self-validating experimental protocols for a thorough stability assessment in line with regulatory expectations.[4][5] The core philosophy is to establish a stability-indicating analytical method through systematic forced degradation studies, thereby ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API).
Physicochemical and Structural Analysis
A molecule's stability is intrinsically linked to its structure and physicochemical properties. Understanding these characteristics is the first step in designing a logical stability testing program.
The 3-(1,2-Oxazol-3-yl)piperidine Core Structure
The molecule consists of two key heterocyclic systems:
Piperidine Ring: A saturated six-membered nitrogen-containing ring. As a secondary amine, the piperidine nitrogen is basic and is the site of protonation for salt formation. While generally stable, this amine functionality can be susceptible to oxidation.
Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The N-O bond is known to be the most labile part of the ring, making it a critical focus for degradation studies.[6][7]
The Role of the Hydrochloride Salt
The conversion of the basic piperidine nitrogen to its hydrochloride salt is a deliberate and crucial formulation choice. Hydrochloride salts are widely used in the pharmaceutical industry to improve the properties of a parent compound.[1][2]
Enhanced Solubility: APIs in their base form are often poorly soluble in aqueous environments. The salt form typically exhibits significantly higher aqueous solubility, which is critical for dissolution and subsequent bioavailability.[3]
Improved Stability: By protonating the reactive lone pair of electrons on the piperidine nitrogen, the salt form reduces its nucleophilicity and susceptibility to certain degradation reactions.[8] It also often leads to a more stable crystalline solid form, which is less prone to degradation than an amorphous or oily free base.[3][8]
Key Physicochemical Properties
The following table summarizes key properties for a representative structure, 3-(1,2,4-Oxadiazol-3-yl)piperidine, as direct data for the target molecule is not available. These values serve as a reasonable starting point for characterization.
Expected to be a white to off-white crystalline solid.[8]
Salt formation typically yields crystalline solids.[8]
Predicted Degradation Pathways
A proactive stability analysis begins with predicting potential degradation routes. For 3-(1,2-Oxazol-3-yl)piperidine HCl, the primary points of failure are the isoxazole ring and the integrity of the salt form.
Isoxazole Ring Lability: The Primary Concern
The isoxazole ring is the most likely site of chemical degradation. Its weak N-O bond can be cleaved under several conditions.[7]
Hydrolytic Degradation (pH-Dependent): The isoxazole ring is particularly susceptible to cleavage under basic conditions.[6] Studies on related structures show that deprotonation at a carbon adjacent to the ring nitrogen (the C3 position in this case) can initiate a ring-opening cascade.[11][12] Acidic conditions may also promote hydrolysis, although often to a lesser extent.
Reductive Cleavage: The N-O bond can be cleaved under reductive conditions, such as catalytic hydrogenation.[6] While not a typical storage condition, this pathway is important to consider during process chemistry and for metabolite identification.
Piperidine Moiety Reactivity
The piperidine ring is largely stable. The main consideration is potential oxidation at the nitrogen atom, although its protonation in the salt form provides a degree of protection.
Hydrochloride Salt Disproportionation
Salt disproportionation is the conversion of the salt form back to its corresponding free base. This is a significant risk for salts of weakly basic compounds, especially in aqueous suspensions or in the presence of basic excipients.[13] The resulting free base may have lower solubility and stability, potentially impacting the drug's performance.
Diagram 1: Predicted Degradation Pathways
Framework for Stability Assessment: A Self-Validating Approach
A robust stability study is not merely about storing a sample and testing it later. It is a systematic process designed to be self-validating, where the analytical method is proven capable of detecting any and all potential degradation products.
The Principle of Forced Degradation (Stress Testing)
Forced degradation, or stress testing, is the cornerstone of this framework. It involves intentionally subjecting the API to harsh conditions to accelerate its decomposition.[14][15] The purpose, as mandated by ICH guidelines, is twofold:[4]
To Identify Degradation Products: It generates the likely degradants that could form under long-term storage, providing samples for analytical method development.[5]
To Establish Degradation Pathways: It provides insight into the intrinsic stability of the molecule and its chemical liabilities.[15][16]
Development of a Stability-Indicating Analytical Method (SIAM)
The primary output of the stress testing is the development of a SIAM. An analytical method, typically High-Performance Liquid Chromatography (HPLC), is considered "stability-indicating" only when it can accurately measure the decrease of the active ingredient while simultaneously resolving it from all degradation products formed during forced degradation.[17][18] This ensures that a loss in the parent peak area can be confidently attributed to degradation and not analytical artifact or co-elution.
Diagram 2: Experimental Workflow for Stability Assessment
Experimental Protocols
The following protocols provide detailed, actionable methodologies for executing a comprehensive stability study.
Protocol 1: Forced Degradation Studies
Objective: To intentionally degrade 3-(1,2-Oxazol-3-yl)piperidine HCl under various stress conditions to produce degradation products for analytical method development. A target degradation of 5-20% is ideal to detect primary degradants without overly complex secondary degradation.
Methodology:
Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., methanol or acetonitrile:water).
Acid Hydrolysis:
Treat the API solution with 0.1 M Hydrochloric Acid (HCl).
Heat at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute to a final concentration for HPLC analysis.
Rationale: This tests for lability in acidic environments. Neutralization is critical to stop the reaction before analysis.
Base Hydrolysis:
Treat the API solution with 0.1 M NaOH.
Maintain at room temperature, checking at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to the predicted high lability of the isoxazole ring.[6]
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
Rationale: This is the most critical test for the isoxazole ring. Milder conditions are chosen initially to avoid complete degradation.
Oxidative Degradation:
Treat the API solution with 3% Hydrogen Peroxide (H₂O₂).
Keep at room temperature for up to 24 hours.
Analyze directly after dilution.
Rationale: This tests the molecule's susceptibility to oxidation, a common degradation pathway.[5]
Thermal Degradation:
Store the solid API in a calibrated oven at an elevated temperature (e.g., 80°C) for several days.
Periodically sample the solid, dissolve it, and analyze by HPLC.
Rationale: This assesses the stability of the solid form of the drug substance.
Photostability:
Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[19]
A control sample should be protected from light (e.g., with aluminum foil).
Analyze the exposed and control samples.
Rationale: This evaluates the potential for light-induced degradation, which can influence packaging requirements.
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop and validate a quantitative HPLC method that separates the parent 3-(1,2-Oxazol-3-yl)piperidine HCl from all process impurities and degradation products generated in Protocol 1.
Methodology:
Initial Method Screening:
Analyze samples from the forced degradation studies using a generic reversed-phase gradient method. A C18 column is a versatile starting point.
The goal is to find a mobile phase composition that provides good peak shape for the parent compound and resolves the major degradation products.
Method Optimization:
Adjust mobile phase pH, gradient slope, flow rate, and column temperature to achieve optimal separation of all peaks, especially the parent peak from its nearest eluting impurity.
Method Validation:
Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines. This is the self-validating step: the "Specificity" test, using the stressed samples, proves the method is stability-indicating.
Table 2: Example Starting HPLC-UV Conditions
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
A robust, general-purpose column for reversed-phase chromatography.
Mobile Phase A
0.1% Phosphoric Acid in Water
Provides an acidic pH to ensure good peak shape for the basic piperidine.
Mobile Phase B
Acetonitrile
A common organic modifier.
Gradient
5% to 95% B over 20 min
A broad gradient to elute compounds with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection (UV)
220 nm or by Diode Array
Wavelength chosen for maximum absorbance. A PDA detector is crucial for checking peak purity.
Injection Volume
10 µL
---
Table 3: Key Method Validation Parameters
Parameter
Purpose
Acceptance Criteria (Typical)
Specificity
To demonstrate that the method can distinguish the analyte from degradants.
Peak purity index > 0.999; baseline resolution between parent and degradants.
Linearity
To show a direct relationship between concentration and response.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
To measure the closeness of test results to the true value.
% Recovery between 98.0% and 102.0%.
Precision
To demonstrate the method's reproducibility.
Relative Standard Deviation (RSD) ≤ 2.0%.
LOD/LOQ
To determine the lowest concentration that can be detected/quantified.
Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Data Interpretation and Reporting
Mass Balance
A crucial aspect of interpreting stability data is the calculation of mass balance. In an ideal scenario, the sum of the increase in the levels of all degradation products should equal the decrease in the level of the API.[16] A good mass balance (e.g., 95-105%) provides confidence that all major degradation products have been detected by the analytical method.
Structural Elucidation of Degradants
For any significant degradation products identified, structural elucidation is necessary. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this, providing accurate mass data that can be used to determine the elemental composition of the unknown peaks.
Establishing a Stability Profile
The validated SIAM is then used to analyze samples from long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability studies as per ICH Q1A(R2) guidelines.[20][21] The data gathered over time allows for the determination of the drug substance's re-test period and the recommended storage conditions.
Conclusion
The chemical stability of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride is governed by the interplay between its constituent heterocycles and its salt form. The isoxazole ring represents the most significant liability, with a high susceptibility to base-catalyzed hydrolytic ring-opening. While the hydrochloride salt imparts enhanced solubility and protects the piperidine amine, its potential for disproportionation must be evaluated. A comprehensive stability assessment, therefore, cannot be a passive exercise. It requires a proactive and systematic approach centered on intentional degradation to forge a truly stability-indicating analytical method. By following the integrated framework of predictive analysis, forced degradation, and rigorous analytical validation outlined in this guide, researchers can build a complete and trustworthy stability profile, ensuring the development of a safe, effective, and high-quality drug substance.
References
Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. PubMed. [Link]
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
Safety Data Sheet: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. Kishida Chemical Co., Ltd.. [Link]
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
Deprotonation of Isoxazole: A Photoelectron Imaging Study. ACS Publications. [Link]
Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. Asian Journal of Chemistry. [Link]
Analytical Techniques In Stability Testing. Separation Science. [Link]
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]
Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
What is Hydrochloride Utilized for in Tablets?. Silicon.fr. [Link]
(PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. [Link]
Synthesis, Characterization and Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Iraqi National Journal of Chemistry. [Link]
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - Helsinki.fi. [Link]
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA). [Link]
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]
Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. MDPI. [Link]
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. Oreate AI. [Link]
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. American Elements. [Link]
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]
Difference between 3-(1,2-Oxazol-3-yl)piperidine free base and hydrochloride
Navigating the Physicochemical and Synthetic Divergence of 3-(1,2-Oxazol-3-yl)piperidine: Free Base vs. Hydrochloride Salt Executive Summary In preclinical drug development, the 3-(1,2-oxazol-3-yl)piperidine scaffold ser...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the Physicochemical and Synthetic Divergence of 3-(1,2-Oxazol-3-yl)piperidine: Free Base vs. Hydrochloride Salt
Executive Summary
In preclinical drug development, the 3-(1,2-oxazol-3-yl)piperidine scaffold serves as a highly versatile pharmacophore, combining a basic, saturated heterocycle (piperidine) with a bioisosteric heteroaromatic ring (1,2-oxazole, commonly known as isoxazole). However, a critical decision in synthetic planning and formulation is the selection of the correct physical form of this building block. Choosing between the free base and the hydrochloride (HCl) salt fundamentally alters the compound's thermodynamic stability, solubility profile, and downstream reactivity. This technical guide provides an in-depth analysis of these two forms, detailing the causality behind their chemical behaviors and providing self-validating protocols for their application.
Causality in Chemical Behavior and Thermodynamic Stability
The divergent behavior of the free base and the hydrochloride salt is rooted in the electronic state of the piperidine nitrogen.
The Free Base:
In its free base form, the secondary amine of the piperidine ring possesses an active, unshared lone pair of electrons. This lone pair renders the molecule highly nucleophilic and moderately basic (typical piperidine pKa ~9–10). Because of this active lone pair, the free base is highly susceptible to atmospheric degradation. It readily reacts with ambient carbon dioxide to form carbamate salts, and it is prone to N-oxidation upon prolonged exposure to air. Furthermore, the lack of an ionic crystal lattice means the free base typically exists as a viscous oil or a low-melting, amorphous solid, which complicates precise weighing and long-term storage[1].
The Hydrochloride Salt:
Converting the free base into a hydrochloride salt involves the protonation of the piperidine nitrogen, forming a piperidinium cation paired with a chloride anion. This simple acid-base neutralization ties up the reactive lone pair in a stable N–H covalent bond, effectively nullifying the molecule's nucleophilicity and preventing atmospheric degradation[2]. The resulting ionic interactions generate a high crystal lattice energy, driving the compound into a highly ordered, crystalline solid state. This crystalline nature not only ensures long-term thermodynamic stability but also dramatically alters its solubility profile, making it highly soluble in aqueous media while suppressing its solubility in non-polar organic solvents[3].
Physicochemical Profiling
The following table summarizes the divergent physicochemical properties of the two forms, providing a rapid reference for synthetic and formulation scientists.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checks to confirm the success of the transformation before proceeding to the next synthetic step.
Protocol A: Phase-Transfer Freebasing of the Hydrochloride Salt
Use Case: Required when the downstream reaction is highly sensitive to moisture, chloride ions, or the presence of auxiliary tertiary bases (e.g., specific organometallic cross-couplings).
Dissolution: Suspend 1.0 eq of 3-(1,2-oxazol-3-yl)piperidine HCl in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v, 10 mL/mmol).
Neutralization: Slowly add 1M aqueous NaOH dropwise under vigorous stirring until the aqueous layer reaches pH > 10.
Validation Check 1: Test the aqueous layer with pH paper. A pH < 10 indicates incomplete deprotonation, which will result in poor extraction yields.
Extraction: Transfer the mixture to a separatory funnel. Extract the organic (bottom) layer. Wash the aqueous layer twice more with equal volumes of DCM.
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation).
Validation Check 2: Analyze the resulting residue via Thin-Layer Chromatography (TLC) using 10% MeOH in DCM with 1% NH₄OH. The free base will migrate as a distinct spot, whereas any unreacted HCl salt will remain stuck at the baseline.
Protocol B: In Situ Neutralization for Amide Coupling
Use Case: The standard approach for high-throughput library synthesis, allowing the stable HCl salt to be used directly without prior isolation of the free base.
Activation: In a dry flask, dissolve 1.1 eq of the desired carboxylic acid and 1.1 eq of HATU in anhydrous N,N-Dimethylformamide (DMF). Stir for 10 minutes to form the active ester.
In Situ Freebasing: Add 1.0 eq of 3-(1,2-oxazol-3-yl)piperidine HCl to the mixture, followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Validation Check 1: Spot a micro-aliquot of the reaction mixture onto wetted pH paper. It must read pH ~8. If it is acidic, the HCl salt has consumed the DIPEA, and the coupling will fail. Add additional DIPEA until basic.
Coupling & Monitoring: Stir at room temperature for 2 hours.
Validation Check 2: Monitor via LC-MS. The reaction is complete when the [M+H]⁺ adduct peak at 153.10 m/z (corresponding to the 3-(1,2-oxazol-3-yl)piperidine free base)[4] is fully consumed and replaced by the mass of the target amide.
Mechanistic Pathway Visualizations
The following diagrams map the logical flow of the methodologies described above, illustrating the phase transfers and decision matrices involved in handling this pharmacophore.
Phase-transfer freebasing workflow for 3-(1,2-Oxazol-3-yl)piperidine hydrochloride.
Decision tree for amide coupling using free base versus hydrochloride salt.
Strategic Selection Guide
For optimal efficiency in drug development, the choice between the free base and the hydrochloride salt should be dictated by the immediate operational requirements:
Procurement and Inventory: Always procure and store the Hydrochloride Salt (CAS: 2138550-57-7). Its resistance to oxidation and atmospheric CO₂ ensures a prolonged shelf-life and maintains precise stoichiometry for quantitative reactions[1].
Aqueous Assays & Formulations: Utilize the Hydrochloride Salt . The ionic nature of the salt dramatically enhances dissolution rates in physiological buffers, preventing the erratic bioavailability often seen with lipophilic free bases[3].
Complex Synthesis: Generate the Free Base ex situ only when strictly necessary. This is typically required when the reaction mechanism is poisoned by chloride ions, or when the byproducts of in situ neutralization (e.g., DIPEA hydrochloride) precipitate and interfere with the desired chemical transformation.
References
Title: 2138550-57-7 (C8H12N2O)
Title: Pharmaceutical salts: a formulation trick or a clinical conundrum?
Application Note: Scalable Synthesis of 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride via 1,3-Dipolar Cycloaddition
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The compound 3-(1,2-Oxazol-3-yl)piperidine (commonly ref...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The compound 3-(1,2-Oxazol-3-yl)piperidine (commonly referred to as 3-(isoxazol-3-yl)piperidine) is a highly valuable saturated heterocyclic scaffold in modern medicinal chemistry. It is frequently deployed as a bioisostere for meta-substituted anilines or as a rigidified linker to improve the pharmacokinetic profiles of small-molecule APIs. This application note details a robust, field-proven, four-step synthetic protocol to generate the hydrochloride salt of this compound from commercially available tert-butyl 3-formylpiperidine-1-carboxylate.
Mechanistic Rationale & Strategy
Designing a scalable synthesis requires prioritizing safety, regioselectivity, and operational simplicity. Rather than attempting to build the piperidine ring from an isoxazole precursor, this protocol leverages the commercially abundant N-Boc-piperidine-3-carbaldehyde to construct the isoxazole ring de novo.
The core transformation relies on a Huisgen 1,3-dipolar cycloaddition [1]. While reacting a nitrile oxide with acetylene gas directly yields 3-substituted isoxazoles, acetylene is highly flammable, requires specialized pressurized reactors, and poses severe safety risks at scale.
The Causality of Experimental Choices:
Vinyl Acetate as an Acetylene Surrogate: To bypass the hazards of acetylene, this protocol utilizes vinyl acetate as the dipolarophile. The initial [3+2] cycloaddition between the in situ generated nitrile oxide and vinyl acetate yields a 5-acetoxy-4,5-dihydroisoxazole intermediate. Under mild heating, this intermediate spontaneously eliminates acetic acid to furnish the fully aromatized 1,2-oxazole core with absolute regioselectivity[2],.
N-Chlorosuccinimide (NCS) for Halogenation: Converting the oxime to the hydroximoyl chloride is achieved using NCS rather than chlorine gas. NCS provides a controlled, stoichiometric source of electrophilic chlorine, preventing the over-chlorination of the aliphatic piperidine backbone[3].
Anhydrous HCl in Dioxane for Deprotection: The final Boc-deprotection utilizes 4M HCl in anhydrous dioxane. Because the target secondary amine is highly water-soluble, an aqueous workup would lead to significant yield loss. The anhydrous dioxane system ensures the product directly precipitates as a highly pure, free-flowing hydrochloride salt, acting as an auto-purification mechanism.
Retrosynthetic Analysis & Pathway
Figure 1: Stepwise synthetic pathway from N-Boc-piperidine-3-carbaldehyde to the final API.
Experimental Workflow & Self-Validating Protocols
Figure 2: Four-phase experimental workflow for the synthesis and isolation of the target compound.
Phase 1: Synthesis of N-Boc-piperidine-3-carbaldehyde oxime
Reaction: Dissolve tert-butyl 3-formylpiperidine-1-carboxylate (10.0 g, 46.9 mmol) in absolute ethanol (100 mL). Add hydroxylamine hydrochloride (3.91 g, 56.3 mmol, 1.2 eq) followed by pyridine (5.56 g, 70.3 mmol, 1.5 eq). Stir the mixture at room temperature for 3 hours.
Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (150 mL) and water (100 mL). Wash the organic layer with 1M HCl (50 mL) to remove residual pyridine, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.
Self-Validation: The reaction is deemed complete when TLC (Hexanes:EtOAc 3:1, KMnO₄ stain) shows the total consumption of the UV-active aldehyde spot (
) and the appearance of a new, highly polar oxime spot ().
Phase 2: Synthesis of the Hydroximoyl Chloride
Reaction: Dissolve the crude oxime (approx. 10.5 g, 46.0 mmol) in anhydrous DMF (80 mL). Add a catalytic amount of pyridine (0.1 mL) to initiate the reaction. Slowly add N-Chlorosuccinimide (NCS) (6.45 g, 48.3 mmol, 1.05 eq) in small portions over 30 minutes, maintaining the internal temperature below 40 °C using a water bath. Stir for an additional 2 hours at room temperature.
Workup: Pour the reaction mixture into ice-cold water (300 mL) and extract with Diethyl Ether (3 × 100 mL). Wash the combined organic layers thoroughly with water (3 × 100 mL) to remove DMF, then with brine (100 mL). Dry over Na₂SO₄ and concentrate in vacuo at a temperature not exceeding 30 °C to prevent premature degradation.
Self-Validation: The generation of the hydroximoyl chloride is accompanied by a slight yellowing of the solution. Completion is verified by LC-MS, observing the distinct isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks at m/z 263 and 265 in a 3:1 ratio).
Reaction: Dissolve the hydroximoyl chloride (11.5 g, 43.8 mmol) in anhydrous Dichloromethane (DCM) (120 mL). Add vinyl acetate (18.8 g, 219.0 mmol, 5.0 eq). Cool the mixture to 0 °C. Add Triethylamine (Et₃N) (6.65 g, 65.7 mmol, 1.5 eq) dropwise via an addition funnel over 1 hour.
Aromatization: Allow the reaction to warm to room temperature, then heat to reflux (40 °C) for 12 hours to drive the elimination of acetic acid from the intermediate isoxazoline[2].
Workup & Purification: Cool to room temperature, wash the organic layer with water (100 mL), 1M aqueous HCl (100 mL), and brine (100 mL). Dry over Na₂SO₄ and concentrate. Purify the crude dark oil via silica gel flash chromatography (Hexanes:EtOAc gradient 9:1 to 4:1).
Self-Validation: The elimination of acetic acid can be monitored via ¹H NMR of an aliquot, noting the disappearance of the chiral isoxazoline aliphatic protons (multiplets at ~3.2 and ~4.8 ppm) and the emergence of sharp aromatic isoxazole doublets at ~6.2 and ~8.4 ppm.
Phase 4: Boc Deprotection & Salt Formation
Reaction: Dissolve the purified 3-(1-Boc-piperidin-3-yl)isoxazole (8.0 g, 31.7 mmol) in minimal anhydrous DCM (20 mL). Slowly add 4M HCl in anhydrous dioxane (80 mL, 320 mmol, 10 eq) at room temperature. Stir vigorously for 2 hours.
Isolation: The product will precipitate as a white solid as the Boc group is cleaved. Add cold Diethyl Ether (100 mL) to complete the precipitation. Filter the solid through a sintered glass funnel, wash with copious amounts of cold ether, and dry under high vacuum at 40 °C for 12 hours.
Self-Validation: The deprotection is visually validated by the rapid precipitation of a white crystalline solid from the initially clear solution. The cessation of gas evolution (isobutylene and CO₂) indicates reaction completion.
Analytical Data & Yield Summary
Intermediate / Product
Expected Yield
Physical State
Key Characterization Markers
N-Boc-piperidine-3-carbaldehyde oxime
90 - 95%
White Solid
(3:1 Hex/EtOAc); ESI-MS: [M+H]⁺ 229
Hydroximoyl Chloride
80 - 85%
Pale Yellow Oil
ESI-MS: [M+H]⁺ 263/265 (3:1 isotopic ratio)
3-(1-Boc-piperidin-3-yl)isoxazole
70 - 75%
Colorless Oil
¹H NMR: δ 8.38 (d, 1H), 6.22 (d, 1H)
3-(1,2-Oxazol-3-yl)piperidine HCl
92 - 98%
White Crystals
ESI-MS: [M+H]⁺ 153; Melting Point: 185-187 °C
Troubleshooting & Critical Parameters
Dimerization of Nitrile Oxide: The nitrile oxide intermediate is highly reactive and prone to dimerizing into biologically inactive furoxans[2]. To prevent this, the base (Et₃N) must be added strictly dropwise at 0 °C in the presence of a large excess of the dipolarophile (vinyl acetate).
Incomplete Aromatization: If LC-MS analysis of Phase 3 shows a mass of[M+H]⁺ 313, the intermediate 5-acetoxyisoxazoline has not fully eliminated acetic acid. Extended refluxing or the addition of a catalytic amount of strong acid (e.g., PTSA) during the workup phase will drive the aromatization to completion.
Hygroscopicity of the Final Salt: The final hydrochloride salt is mildly hygroscopic. It must be filtered rapidly under a blanket of dry nitrogen or argon and stored in a desiccator over P₂O₅ to prevent deliquescence.
References
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at:[Link]
Intermolecular 1,3-dipolar cycloaddition of nitrile oxides with vinyl acetate and acrylonitrile. NIScPR. Available at:[Link]
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH / PMC. Available at:[Link]
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at:[Link]
Comprehensive Application Note: Preparation and Quality Control of 3-(1,2-Oxazol-3-yl)piperidine HCl Stock Solutions
Introduction & Scientific Rationale 3-(1,2-Oxazol-3-yl)piperidine HCl (CAS: 2138550-57-7) is a highly versatile building block and pharmacophore utilized in modern drug discovery. The incorporation of the isoxazole ring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
3-(1,2-Oxazol-3-yl)piperidine HCl (CAS: 2138550-57-7) is a highly versatile building block and pharmacophore utilized in modern drug discovery. The incorporation of the isoxazole ring onto a piperidine scaffold modulates the basicity (pKa) of the secondary amine, which directly influences the compound's pharmacokinetic properties, lipophilicity, and target binding affinity.
The Causality of the Salt Form: The free base of piperidine derivatives is often highly lipophilic, difficult to formulate, and susceptible to oxidative degradation over time. By synthesizing and utilizing this compound as a hydrochloride (HCl) salt, researchers significantly enhance its solid-state stability and thermodynamic aqueous solubility. This salt formation facilitates easier handling, prevents base-catalyzed degradation, and allows for seamless integration into both in vitro screening and in vivo dosing paradigms[1].
Physicochemical Properties
Before initiating any stock solution preparation, it is critical to understand the quantitative physical parameters of the compound to ensure accurate molarity calculations.
Property
Value / Description
Compound Name
3-(1,2-Oxazol-3-yl)piperidine hydrochloride
CAS Number
2138550-57-7
Molecular Formula
C₈H₁₂N₂O · HCl (C₈H₁₃ClN₂O)
Molecular Weight
188.65 g/mol
Appearance
White to off-white solid powder
Solubility (Organic)
Highly soluble in 100% DMSO (≥ 50 mM)
Solubility (Aqueous)
Soluble in Water, PBS, and Saline
Storage (Solid)
0–8°C, desiccated and protected from light
Experimental Workflows for Stock Solution Preparation
The preparation strategy for 3-(1,2-Oxazol-3-yl)piperidine HCl diverges based on the downstream application. The following diagram illustrates the decision matrix for solvent selection and processing.
Workflow for preparing 3-(1,2-Oxazol-3-yl)piperidine HCl stock solutions based on assay type.
Workflow A: Preparation of 10 mM Master Stock in DMSO (For In Vitro Assays)
Causality & Rationale: 100% Dimethyl Sulfoxide (DMSO) is the gold standard solvent for high-throughput screening (HTS) due to its universal solvation properties. However, DMSO is highly hygroscopic. Absorbed atmospheric moisture drastically reduces the solubility of compounds, leading to micro-precipitation and false negatives in downstream assays[2]. Therefore, using anhydrous DMSO and minimizing air exposure is a critical, non-negotiable step.
Step-by-Step Protocol:
Thermal Equilibration: Allow the sealed vial of 3-(1,2-Oxazol-3-yl)piperidine HCl to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric condensation on the cold powder.
Molarity Calculation: Determine the required volume of DMSO using the standard formula:
(Example: To prepare a 10 mM solution from 5.0 mg of powder, add 2650 µL of DMSO).
Solvent Addition: Under a dry atmosphere (e.g., nitrogen or argon purge), add the calculated volume of 100% Anhydrous DMSO (Molecular Biology Grade, ≥99.9% purity) to the vial[2].
Dissolution: Seal the tube tightly and vortex vigorously for 30–60 seconds. If the compound does not fully dissolve, apply gentle water-bath sonication at room temperature for 5 minutes.
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50–100 µL) in sterile, tightly sealed microcentrifuge tubes.
Storage: Store aliquots at -20°C (short-term) or -80°C (long-term). Crucial: Avoid repeated freeze-thaw cycles, as thermal stress accelerates compound degradation and promotes moisture ingress[2].
Workflow B: Preparation of Aqueous Working Stock (For In Vivo / Cell-Based Assays)
Causality & Rationale: Because the compound is provided as an HCl salt, it readily dissolves in aqueous media. However, dissolving an HCl salt in unbuffered, deionized water will release protons, significantly lowering the pH of the solution. Injecting or applying a highly acidic solution can cause cellular toxicity, protein denaturation, or tissue necrosis. Direct dissolution in a physiological buffer is required to neutralize the HCl component.
Step-by-Step Protocol:
Solvent Selection: Select a physiological buffer with adequate buffering capacity, such as 1X Phosphate-Buffered Saline (PBS, pH 7.4) or 0.9% Normal Saline.
Dissolution: Weigh the required mass of the compound into a sterile glass vial and slowly add the buffer while stirring continuously.
pH Verification: Measure the pH of the final solution using a micro-pH probe. If the high concentration of the HCl salt has lowered the pH below 7.0, carefully titrate with 0.1 M NaOH dropwise until the pH returns to the physiological range (7.2–7.4).
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm hydrophilic filter (e.g., PES or MCE membrane) into a sterile receiving vial. This ensures sterility and removes any undissolved micro-particulates that could cause embolisms in vivo[3].
Usage & Storage: Aqueous solutions are inherently less stable than DMSO stocks due to the potential for hydrolysis. It is highly recommended to prepare aqueous formulations fresh prior to dosing. If temporary storage is necessary, keep at 4°C for no longer than 24 hours.
Quality Control (QC) & Validation (Self-Validating System)
To ensure a self-validating experimental system, the integrity and exact concentration of the stock solution must be verified before deployment in high-value screening campaigns or animal models.
Structural Verification (1H-NMR): Acquire a 1H-NMR spectrum of the compound at approximately 1 mM in d6-DMSO. This confirms structural integrity and checks for degradation products, such as the oxidation of the piperidine nitrogen[4].
Quantitative NMR (qNMR): Use an internal standard of known concentration to precisely determine the active concentration of the ligand in the stock solution. This accounts for any residual moisture or inert impurities in the original powder, ensuring that downstream IC₅₀ or EC₅₀ calculations are perfectly calibrated[4].
References
NMR quality control of fragment libraries for screening
Source: National Institutes of Health (NIH) PMC
URL:[Link]
Application Note: Optimized Reaction Conditions for Coupling 3-(1,2-Oxazol-3-yl)piperidine in Peptide Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming steric and electronic barriers in hindered secondary amine couplings Substrate Profiling & Mechanistic Rationale In m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Overcoming steric and electronic barriers in hindered secondary amine couplings
Substrate Profiling & Mechanistic Rationale
In modern drug discovery, incorporating rigid, functionalized heterocycles into peptide backbones is a proven strategy for enhancing metabolic stability and target affinity. 3-(1,2-Oxazol-3-yl)piperidine is a highly valuable building block that combines the conformational restriction of a piperidine ring with the versatile pharmacophore of an isoxazole.
However, coupling this molecule presents a dual physicochemical challenge:
Severe Steric Hindrance: As a secondary amine, the piperidine nitrogen is inherently shielded. The bulky 1,2-oxazol-3-yl substituent at the C3 position further obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack on an activated carbonyl.
Inductive Deactivation (-I Effect): The electronegative oxygen and nitrogen atoms of the isoxazole ring exert an electron-withdrawing inductive effect. This slightly lowers the pKa of the piperidine nitrogen, reducing its nucleophilicity compared to an unsubstituted piperidine.
Because 3-(1,2-oxazol-3-yl)piperidine lacks a carboxylic acid moiety, it functions exclusively as a nucleophilic capping agent in peptide synthesis. It is typically utilized for C-terminal amidation in solution phase or for side-chain derivatization (e.g., targeting Asp/Glu residues) on a solid support. Standard carbodiimide chemistry (DIC/EDC) is thermodynamically insufficient for this substrate; successful coupling mandates the use of highly reactive uronium/aminium salts that provide transition-state stabilization .
Mechanistic pathway of HATU/COMU-mediated coupling with sterically hindered secondary amines.
Reagent Selection: Causality & Performance
To overcome the activation energy barrier of this hindered coupling, the choice of activating reagent and base is critical:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The causality behind its success lies in anchimeric assistance . The nitrogen atom at the 7-position of the benzotriazole ring acts as a hydrogen-bond acceptor, pre-organizing the incoming 3-(1,2-oxazol-3-yl)piperidine and dramatically accelerating the rate-limiting aminolysis step .
COMU: An Oxyma-based uronium salt that matches HATU's efficiency but avoids the explosive hazards associated with HOAt derivatives. COMU features a morpholino group that acts as an internal base, facilitating proton transfer during the nucleophilic attack of hindered secondary amines .
Base Selection (DIPEA vs. TMP): While DIPEA (N,N-Diisopropylethylamine) is standard for solution-phase chemistry, TMP (2,4,6-trimethylpyridine) is strictly recommended for on-resin activation. TMP is less nucleophilic and sufficiently basic to drive the reaction without triggering base-catalyzed aspartimide formation or oxazolone-mediated epimerization of the activated carboxylic acid.
Thermodynamic Intervention: Elevated temperatures (40–60°C) or microwave irradiation are often required to provide the kinetic energy necessary to overcome the steric barrier of the C3-isoxazole group .
Quantitative Reagent Comparison
Coupling Reagent
Active Ester Generated
Anchimeric Assistance
Suitability for Hindered Sec-Amines
Epimerization Risk
HATU
OAt
Yes (Pyridine Nitrogen)
Excellent
Low to Moderate
COMU
Oxyma
Yes (Morpholino Base)
Excellent
Very Low
PyBOP
OBt
No
Good
Moderate
HBTU / TBTU
OBt
No
Poor to Fair
High
DIC / Oxyma
Oxyma
No
Good (Req. Microwave)
Low
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can analytically verify the success of each step rather than relying on blind execution.
Protocol A: Solution-Phase C-Terminal Amidation
Use this protocol when capping a fully synthesized, cleaved, and globally deprotected peptide (or single amino acid) at its C-terminus.
Preparation: Dissolve the C-terminal free peptide (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.
Pre-activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir at room temperature for exactly 2 minutes.
Causality: Pre-activation is kept brief to minimize the risk of C-terminal epimerization.
Self-Validation Check: Observe a slight yellowing of the solution, which visually indicates the successful formation of the OAt active ester.
Causality: An excess of the hindered amine is required to drive the thermodynamically unfavorable aminolysis step forward.
Coupling: Elevate the reaction temperature to 40°C and stir for 4–12 hours.
Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete only when the mass corresponding to the OAt-ester intermediate is fully depleted and the target amide mass is dominant.
Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (to extract DMF), 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Use this protocol for derivatizing the side chain of a resin-bound peptide.
Self-validating solid-phase workflow for side-chain amidation with 3-(1,2-Oxazol-3-yl)piperidine.
Orthogonal Deprotection: Starting with a resin-bound peptide containing an allyl-protected Asp/Glu residue, treat the resin with Pd(PPh3)4 (0.1 equiv) and phenylsilane (10 equiv) in DCM for 30 minutes. Repeat this step once.
Self-Validation Check: Perform a micro-cleavage (TFA/TIPS/H2O) on a few resin beads and analyze via LC-MS to confirm a -40 Da mass shift, verifying complete allyl removal.
On-Resin Activation: Wash the resin thoroughly with DMF. Add a pre-mixed solution of COMU (3.0 equiv) and TMP (6.0 equiv) in DMF.
Causality: COMU is selected for on-resin activation due to its superior solubility and internal morpholino base. TMP prevents base-catalyzed side reactions on the peptide backbone.
Amine Coupling: Immediately add 3-(1,2-Oxazol-3-yl)piperidine (3.0 equiv) to the resin suspension.
Incubation: Agitate the reaction vessel at 40°C for 4 hours (Alternatively, apply microwave irradiation at 60°C for 15 minutes).
Validation & Cleavage:
Self-Validation Check:Critical Note: Standard colorimetric amine tests (e.g., Kaiser or Chloranil) are invalid here because the amine nucleophile is in the liquid phase, not bound to the resin. To validate completion, perform a second micro-cleavage and verify the target mass via LC-MS.
Cleavage: Once confirmed, wash the resin extensively with DMF and DCM, then cleave the final peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O).
References
Dilun Biotechnology. "Commonly Used Coupling Reagents in Peptide Synthesis." Peptide Scientific. Available at: [Link]
Application
The Versatile Building Block: A Guide to the Application of 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride in Synthetic and Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Among the myri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Among the myriad of heterocyclic scaffolds, the isoxazole-piperidine motif has emerged as a "privileged structure," a framework that is recurrently identified as a binder to diverse biological targets. This guide focuses on a particularly valuable building block within this class: 3-(1,2-Oxazol-3-yl)piperidine hydrochloride .
The strategic combination of the electron-deficient isoxazole ring and the versatile secondary amine of the piperidine ring provides a unique chemical space for derivatization. The isoxazole moiety can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, while the piperidine nitrogen serves as a key handle for introducing a wide range of substituents, thereby modulating the physicochemical and pharmacokinetic properties of the resulting molecules.[1][2] The hydrochloride salt form of this building block enhances its stability and solubility in polar solvents, making it a convenient and reliable starting material for a multitude of synthetic transformations. This application note provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.
Chemical and Physical Properties
While specific experimental data for 3-(1,2-Oxazol-3-yl)piperidine hydrochloride is not extensively documented in publicly available literature, we can infer its properties based on related structures and general chemical principles.
The hydrochloride salt form suggests good solubility in polar protic solvents such as water, methanol, and ethanol. It is expected to have limited solubility in nonpolar aprotic solvents like diethyl ether and hexanes.
pKa
The pKa of the piperidinium ion is anticipated to be in the range of 8-10. This is a critical parameter for reaction design, as a base with a pKa higher than this range will be required to deprotonate the piperidine nitrogen to its free base form for subsequent reactions.
Stability
The hydrochloride salt is generally stable under standard laboratory conditions (room temperature, atmospheric pressure). It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[4] The isoxazole ring itself is known to be labile under certain basic conditions, which should be a consideration in reaction design.[5]
Molecular Weight
188.66 g/mol (for the hydrochloride salt)
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. For 3-(1,2-Oxazol-3-yl)piperidine hydrochloride, the following safety precautions should be observed, based on data for structurally related compounds:
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[4]
Core Reactivity and Synthetic Utility
The synthetic versatility of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride stems from the distinct reactivity of its two core components: the piperidine nitrogen and the isoxazole ring.
Figure 1: Key reactive sites and common transformations of the 3-(1,2-Oxazol-3-yl)piperidine scaffold.
The secondary amine of the piperidine ring is the primary site for a variety of transformations, including N-acylation, N-alkylation, and reductive amination. These reactions allow for the introduction of diverse functional groups, which can be tailored to modulate the biological activity and pharmacokinetic profile of the final compound.
The isoxazole ring, while generally stable, can also be functionalized. For instance, halogenation of the isoxazole ring can provide a handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds.[6][7]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: N-Acylation of 3-(1,2-Oxazol-3-yl)piperidine
This protocol describes the formation of an amide bond by reacting the piperidine nitrogen with an acyl chloride. This is a fundamental transformation for creating a wide range of derivatives.[8][9]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(1,2-Oxazol-3-yl)piperidine hydrochloride (1.0 eq) in anhydrous DCM.
Basification: Add triethylamine (2.5 eq) to the suspension and stir at room temperature for 30 minutes. This step is crucial to neutralize the hydrochloride salt and generate the free secondary amine.
Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvents is important to prevent hydrolysis of the acyl chloride.
Excess Base: Two equivalents of base are required to neutralize the HCl generated from the reaction of the acyl chloride with the amine and one equivalent to neutralize the starting hydrochloride salt. A slight excess (2.5 eq) is used to ensure the reaction goes to completion.
Low-Temperature Addition: Adding the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Protocol 2: N-Alkylation of 3-(1,2-Oxazol-3-yl)piperidine
This protocol outlines the synthesis of a tertiary amine through the reaction of the piperidine nitrogen with an alkyl halide.[4][10]
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Preparation: To a round-bottom flask, add 3-(1,2-Oxazol-3-yl)piperidine hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide (0.1 eq).
Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension.
Reagent Addition: Add the alkyl halide (1.1 eq) to the stirring suspension at room temperature.
Reaction: Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) and maintain this temperature. Monitor the reaction progress by TLC or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
Base: Potassium carbonate is a mild and effective base for this transformation, capable of deprotonating the piperidinium salt and neutralizing the acid formed during the reaction.
Catalytic KI: In the case of alkyl chlorides or bromides, the addition of a catalytic amount of potassium iodide can accelerate the reaction via the Finkelstein reaction, where the less reactive alkyl halide is converted in situ to the more reactive alkyl iodide.[4]
Solvent: Acetonitrile and DMF are excellent polar aprotic solvents for S_N2 reactions, as they can dissolve the reagents and stabilize the transition state.
Figure 2: A typical workflow for the N-alkylation of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride.
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
The 3-(isoxazol-3-yl)piperidine scaffold is a key component in a variety of biologically active molecules, demonstrating its importance in medicinal chemistry. While specific examples utilizing the exact 3-(1,2-Oxazol-3-yl)piperidine hydrochloride building block are often proprietary and found within patent literature, numerous publications highlight the synthesis and biological evaluation of closely related analogues for various therapeutic areas.
Anticancer Agents: The isoxazole-piperidine motif has been incorporated into novel compounds designed as potential anticancer agents. For instance, derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, with some compounds showing promising results.[1][11]
Antiviral Agents: This scaffold has also been explored in the development of antiviral drugs. The ability to easily modify the piperidine nitrogen allows for the introduction of pharmacophores known to interact with viral targets.[12]
Neuropsychiatric Disorders: The piperidine ring is a common feature in many centrally acting drugs. The combination with an isoxazole ring can lead to compounds with unique activities on receptors and enzymes in the central nervous system.[13]
Conclusion: A Building Block of Strategic Importance
3-(1,2-Oxazol-3-yl)piperidine hydrochloride is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its dual reactivity, stemming from the piperidine nitrogen and the isoxazole ring, provides a rich platform for chemical exploration. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to confidently and effectively utilize this powerful synthetic tool in their drug discovery and development programs. The strategic application of this scaffold will undoubtedly continue to contribute to the advancement of medicinal chemistry and the discovery of new medicines.
References
Peddapyata, P. R., Ega, J. K., & Siddoju, K. (2021). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry, 60B(1), 138-144.
Jukič, M., Sova, M., & Gobec, S. (2018). Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. Acta Chimica Slovenica, 65(4), 933-942.
Li, Y., et al. (2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127245.
Google Patents. (1987). N-acylated piperidine derivatives, process for producing them, and pharmaceutical compositions containing them.
Zarubaev, V. V., et al. (2020). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 13(11), 359.
Google Patents. (1987). Isoxazole derivatives and medicaments containing these compounds.
Al-Ostoot, F. H., et al. (2021). Pd-catalyzed cross-coupling reaction of isoxazole derivatives. Journal of Organometallic Chemistry, 949, 121953.
Nevado, C., et al. (2021).
Payani, T., et al. (2015). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. Journal of Heterocyclic Chemistry, 52(1), 11-19.
Wang, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. Bioorganic & Medicinal Chemistry Letters, 30(4), 126904.
Google Patents. (2006). Method for preparing 3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}.
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
Rutjes, F. P. J. T., et al. (2003). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2003(17), 3133-3136.
Google Patents. (1991).
Google Patents. (1983).
Merschaert, A., & Gorissen, H. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29.
Lipin, K. V., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(4), 104612.
Dabholkar, V. V., & Gavade, S. S. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor, 12(6), 25-29.
Glorius, F., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243.
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
El-Sawy, E. R., et al. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 30(3), 568.
Miller, J. F., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(5), 469-474.
American Elements. 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. [Link]
Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25.
Wang, Z., et al. (2012). Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein. Journal of Medicinal Chemistry, 55(5), 2136-2146.
Gonzalez-Bobes, F., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 30(22), 4895.
Ciotta, C., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 8432.
Dabholkar, V. V., & Ansari, F. Y. (2012). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica, 4(1), 320-328.
Optimized synthetic route for 3-(1,2-Oxazol-3-yl)piperidine derivatives
Application Note: Optimized Synthetic Route for 3-(1,2-Oxazol-3-yl)piperidine Derivatives Executive Summary The 3-(1,2-oxazol-3-yl)piperidine scaffold is a privileged pharmacophore in modern drug discovery. It is frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Synthetic Route for 3-(1,2-Oxazol-3-yl)piperidine Derivatives
Executive Summary
The 3-(1,2-oxazol-3-yl)piperidine scaffold is a privileged pharmacophore in modern drug discovery. It is frequently embedded in the core structures of potent S1P1 receptor agonists[1] and has recently been identified as a critical moiety in novel TRPA1 channel inhibitors exhibiting robust in vivo analgesic effects[2]. Synthesizing this motif with high regioselectivity and scalability presents a unique challenge, primarily due to the transient instability of nitrile oxide intermediates and the risk of unwanted dimerization. This application note details a highly optimized, self-validating protocol for the synthesis of these derivatives.
Mechanistic Rationale & Strategy
To construct the 1,2-oxazole (isoxazole) ring selectively at the piperidine C3 position, a [3+2] 1,3-dipolar cycloaddition is the most robust and modular approach[3].
Precursor Selection: We utilize N-Boc-piperidine-3-carbaldehyde. The Boc protecting group is essential as it prevents the secondary amine from acting as a competing nucleophile during the electrophilic chlorination step.
Nitrile Oxide Generation: Direct oxidation of aldehydes to nitrile oxides requires harsh conditions. Instead, we convert the aldehyde to an oxime, followed by mild chlorination with N-chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate.
Cycloaddition Dynamics: Triethylamine (Et₃N) is used to dehydrohalogenate the hydroximoyl chloride, generating the nitrile oxide in situ. Maintaining a low steady-state concentration of this dipole is critical to suppress bimolecular dimerization into inactive furoxans[4].
Regiocontrol via TMS-Acetylene: Using unsubstituted acetylene gas is hazardous and difficult to quantify. We substitute this with liquid trimethylsilylacetylene (TMS-acetylene). The sterically demanding TMS group strictly directs the cycloaddition to yield the 5-TMS-isoxazole, which is subsequently cleaved under mild basic conditions to yield the target unsubstituted 1,2-oxazole.
Pathway Visualization
Workflow for the regioselective synthesis of 3-(1,2-oxazol-3-yl)piperidine.
Reaction Optimization Data
The success of the 1,3-dipolar cycloaddition hinges on controlling the generation rate of the nitrile oxide. Table 1 summarizes the causality of our optimized parameters.
Table 1: Optimization of 1,3-Dipolar Cycloaddition Conditions (Step 2)
Entry
Solvent
Base (Equiv)
Addition Rate of Base
Furoxan Dimer (%)
Isolated Yield (%)
1
DCM
Et₃N (1.5)
Bolus (1 min)
28%
41%
2
THF
Et₃N (1.5)
Dropwise (30 min)
18%
55%
3
DMF
DIPEA (1.5)
Dropwise (30 min)
12%
68%
4
DMF
Et₃N (1.5)
Syringe Pump (2 h)
< 2%
89%
Data Insight: DMF stabilizes the polar transition state of the cycloaddition. More importantly, syringe-pump addition of Et₃N ensures the dipole concentration remains near zero, virtually eliminating the furoxan dimerization side-reaction[4].
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl 3-((hydroxyimino)methyl)piperidine-1-carboxylate
Reaction: Dissolve N-Boc-piperidine-3-carbaldehyde (10.0 g, 46.9 mmol) in absolute ethanol (100 mL). Add pyridine (4.5 mL, 56.3 mmol) followed by hydroxylamine hydrochloride (3.9 g, 56.3 mmol) in one portion.
Causality: Pyridine acts as both a base to liberate hydroxylamine free base and a buffer to prevent premature Boc deprotection.
In-Process Control (IPC): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde spot (UV inactive, stains with KMnO₄) will convert to a lower R_f oxime spot.
Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc (150 mL) and water (100 mL). Wash the organic layer with 1M citric acid (to remove pyridine), brine, and dry over Na₂SO₄. Evaporate to yield the oxime as a white solid.
Step 2: 1,3-Dipolar Cycloaddition (Formation of the Isoxazole Core)
Chlorination: Dissolve the oxime (10.0 g, 43.8 mmol) in anhydrous DMF (80 mL) and cool to 0 °C. Add N-chlorosuccinimide (NCS) (6.1 g, 46.0 mmol) portion-wise over 15 minutes.
Causality: Portion-wise addition controls the exothermic radical chlorination, preventing over-oxidation.
IPC 1: Stir for 1 hour at room temperature. The solution will turn pale yellow, indicating the formation of the hydroximoyl chloride.
Cycloaddition: Cool the mixture back to 0 °C. Add TMS-acetylene (8.6 g, 87.6 mmol). Set up a syringe pump containing Et₃N (6.7 mL, 48.2 mmol) in DMF (20 mL) and add dropwise over 2 hours.
IPC 2: Following the Et₃N addition, stir at room temperature overnight. LC-MS should confirm the disappearance of the hydroximoyl chloride mass and the appearance of the cycloadduct [M+H]⁺ = 325.2.
Workup: Quench with ice water (200 mL) and extract with EtOAc (3 x 100 mL). Wash organics thoroughly with LiCl (5% aq) to remove DMF. Dry and concentrate.
Step 3: Desilylation
Reaction: Dissolve the crude cycloadduct in MeOH (100 mL). Add K₂CO₃ (3.0 g, 21.9 mmol) and stir at room temperature for 2 hours.
Causality: The basic methanolysis selectively cleaves the C-Si bond without affecting the Boc group or the isoxazole ring integrity.
Workup: Filter off the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield tert-butyl 3-(1,2-oxazol-3-yl)piperidine-1-carboxylate.
Step 4: Boc Deprotection
Reaction: Dissolve the purified intermediate (8.0 g) in anhydrous DCM (40 mL). Add 4M HCl in Dioxane (30 mL) dropwise at 0 °C.
IPC: Stir at room temperature for 3 hours. A white precipitate (the product hydrochloride salt) will gradually form, self-validating the cleavage of the lipophilic Boc group.
Isolation: Concentrate the suspension to dryness. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford 3-(1,2-oxazol-3-yl)piperidine hydrochloride as a pristine white powder.
References
1.[1] Regioselective Epoxide Ring Opening for the Stereospecific Scale-Up Synthesis of BMS-960, A Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. ACS Publications.1
2.[2] Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. SFERA (unife.it).2
3.[3] Synthesis of Piperidine Bound 3,4,5-Trisubstituted Isoxazolines Via 1,3- Dipolar Cycloaddition Reactions Catalyzed By N-Heterocyclic Carbene. Asian Journal of Research in Chemistry.3
4.[4] 1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones. CORA (ucc.ie). 4
Application Note: Procedures for Functionalizing the Piperidine Nitrogen in 3-(1,2-Oxazol-3-yl)piperidine
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale 3-(1,2-Oxazol-3-yl)piperidine is a highly versatile buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
3-(1,2-Oxazol-3-yl)piperidine is a highly versatile building block in medicinal chemistry. The saturated aza-cycle provides a basic center and a three-dimensional vector, while the isoxazole ring offers hydrogen bond accepting capabilities and metabolic stability[1]. The secondary amine of the piperidine ring serves as the primary site for structural diversification. Modifying this nitrogen allows drug development professionals to fine-tune physicochemical properties, such as lipophilicity (logD) and basicity (pKa), which directly impact pharmacokinetics and target engagement[2].
This application note details three fundamental, field-proven methodologies for the N-functionalization of 3-(1,2-Oxazol-3-yl)piperidine: N-alkylation (via reductive amination), N-acylation , and N-sulfonylation .
Reaction Pathways & Workflows
Workflow for the divergent N-functionalization of 3-(1,2-Oxazol-3-yl)piperidine.
Quantitative Data Summary
To facilitate experimental planning, the following table summarizes the standard reaction parameters and expected outcomes for each functionalization strategy.
Functionalization Strategy
Reagents & Catalysts
Solvent
Temperature
Reaction Time
Expected Yield
N-Alkylation (Reductive Amination)
Carbonyl (1.1 eq), STAB (1.5 eq), AcOH (1.0 eq)
DCE
Room Temp
2 - 12 h
70 - 90%
N-Acylation (Amide Formation)
Acyl Chloride (1.1 eq), DIPEA (2.0 eq)
DCM
0 °C to RT
1 - 4 h
80 - 95%
N-Sulfonylation
Sulfonyl Chloride (1.1 eq), TEA (2.0 eq)
DCM
0 °C to RT
1 - 3 h
85 - 95%
Detailed Experimental Protocols
Protocol A: N-Alkylation via Reductive Amination
Reductive amination is the premier method for installing alkyl groups onto the piperidine nitrogen without the risk of over-alkylation (quaternization) often seen with direct alkyl halide substitution[3].
Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering STAB unreactive toward most aldehydes and ketones. This allows the reagent to selectively reduce the more electrophilic iminium ion intermediate formed between the piperidine and the carbonyl compound.
Mechanistic pathway of piperidine N-alkylation via reductive amination.
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask, dissolve 3-(1,2-Oxazol-3-yl)piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Activation: Add glacial acetic acid (1.0 eq) to the mixture. Causality: The mild acid protonates the intermediate hemiaminal hydroxyl group, facilitating the elimination of water to form the highly reactive iminium species. Stir at room temperature for 30 minutes.
Reduction: Add STAB (1.5 eq) portion-wise to control any mild exotherm. Stir the reaction mixture at room temperature for 2–12 hours. Monitor conversion via LC-MS or TLC.
Quench & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product via silica gel flash chromatography using a gradient of Hexanes/EtOAc or DCM/MeOH (containing 1% NH₄OH to prevent streaking of the basic amine).
Protocol B: N-Acylation (Amide Formation)
Acylation of the piperidine nitrogen yields amides, which are stable, neutral linkages ubiquitous in approved drugs[2].
Mechanistic Rationale: The reaction between a secondary amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl). Without an exogenous base, the unreacted 3-(1,2-Oxazol-3-yl)piperidine would become protonated, losing its nucleophilicity and stalling the reaction at a maximum of 50% conversion. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HCl byproduct.
Step-by-Step Procedure:
Preparation: Dissolve 3-(1,2-Oxazol-3-yl)piperidine (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
Base Addition: Add DIPEA (2.0 eq) to the cooled solution and stir for 5 minutes.
Electrophile Addition: Slowly add the acyl chloride (1.1 eq) dropwise via syringe. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and minimizes the formation of di-acylated impurities or thermal degradation products.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–4 hours until LC-MS indicates complete consumption of the starting material.
Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M aqueous HCl (to remove excess DIPEA and unreacted starting amine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The product is often pure enough for downstream use without chromatography.
Protocol C: N-Sulfonylation
Sulfonamides are excellent hydrogen bond acceptors and are highly stable under physiological conditions.
Step-by-Step Procedure:
Preparation: Dissolve 3-(1,2-Oxazol-3-yl)piperidine (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
Base Addition: Add triethylamine (TEA) (2.0 eq). Note: TEA is generally sufficient for sulfonylation, though DIPEA can also be used.
Electrophile Addition: Add the sulfonyl chloride (1.1 eq) dropwise. Sulfonyl chlorides are highly electrophilic, and the reaction is typically very rapid.
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1–2 hours.
Workup: Wash the organic solution with water, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization or flash chromatography if necessary.
Conclusion
The functionalization of the piperidine nitrogen in 3-(1,2-Oxazol-3-yl)piperidine is a robust process that unlocks a vast chemical space for SAR exploration. By strictly adhering to the causal principles of reagent selection—such as utilizing STAB for selective iminium reduction and sterically hindered bases for acid scavenging—researchers can achieve high-yielding, self-validating syntheses of novel derivatives.
References
Title: Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. Source: Journal of Organic Chemistry (ACS Publications). URL: [Link]
Title: C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Source: ACS Catalysis. URL: [Link]
Improving solubility of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride in aqueous buffers
Technical Support Center: Optimizing Aqueous Solubility of 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers strugg...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Aqueous Solubility of 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate heterocyclic amine hydrochlorides for in vitro and in vivo assays. 3-(1,2-Oxazol-3-yl)piperidine hydrochloride presents a classic paradox: while salt formation generally improves aqueous solubility, the specific interplay between the piperidine's pKa, the lipophilic isoxazole ring, and the composition of standard biological buffers often leads to unexpected precipitation.
This guide dissects the thermodynamic and chemical causality behind these issues and provides field-proven, self-validating protocols to overcome them.
Section 1: Diagnostic FAQ - Why is my compound precipitating?
Q1: I purchased the hydrochloride salt of 3-(1,2-Oxazol-3-yl)piperidine specifically for water solubility, but it immediately turns cloudy in Phosphate-Buffered Saline (PBS). Why?
This is the most common issue we see, and it stems from two competing chemical phenomena: the Common Ion Effect and pH-dependent Free Base Precipitation .
The Common Ion Effect : PBS contains a high concentration of chloride ions (typically ~137 mM NaCl, plus KCl). According to Le Chatelier's principle, introducing a hydrochloride salt into a solution already saturated with chloride ions suppresses the dissolution of the salt[1]. The equilibrium shifts toward the solid crystalline state, severely limiting the maximum achievable concentration[2].
pH Dynamics : The piperidine nitrogen has an estimated pKa of ~10.0-10.5. While it remains predominantly protonated at physiological pH (7.4), the intrinsic solubility of the unprotonated free base is extremely low due to the lipophilic 1,2-oxazole (isoxazole) moiety. Even if only a tiny fraction of the molecules exists as the free base at pH 7.4, if that fraction exceeds the free base's absolute solubility limit, it will precipitate[3]. This precipitation continuously pulls the equilibrium toward deprotonation, eventually crashing out a significant portion of your compound[4].
Caption: Logical pathways leading to piperidine HCl precipitation in physiological buffers.
Section 2: Quantitative Solubilization Strategies
To bypass these barriers, we must alter the solvation thermodynamics. We summarize the impact of various formulation strategies below.
Table 1: Physicochemical Parameters & Solubilization Strategies for 3-(1,2-Oxazol-3-yl)piperidine HCl
Parameter / Strategy
Value / Observation
Mechanistic Causality
Estimated pKa (Piperidine N)
~10.0 - 10.5
Dictates ionization state; heavily protonated at pH 7.4, but equilibrium shifts if the free base crashes out.
PBS (pH 7.4) Solubility
Low (< 0.5 mg/mL)
High [Cl⁻] induces the common ion effect, suppressing thermodynamic dissolution[2].
10% DMSO + 90% Buffer
Moderate (1.0 - 2.0 mg/mL)
DMSO disrupts the crystal lattice and solvates the hydrophobic isoxazole ring before aqueous dilution.
20% HP-β-CD in Water
High (> 5.0 mg/mL)
The cyclodextrin's hydrophobic cavity encapsulates the isoxazole, shielding it from the aqueous environment[].
Section 3: Self-Validating Formulation Protocols
Q2: What is the most reliable method for preparing a high-concentration stock for cell-based assays without causing solvent toxicity?
For in vitro assays where organic solvent tolerance is typically capped at 0.1% - 1.0%, direct aqueous dissolution is preferred. We recommend Cyclodextrin Complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that form host-guest inclusion complexes. The lipophilic 1,2-oxazole ring inserts into the hydrophobic cavity of HP-β-CD, while the hydrophilic exterior maintains excellent aqueous solubility[][6].
Protocol A: Solvent-Free Cyclodextrin Complexation
Self-Validation Metric: The solution must remain optically clear at 600 nm (OD600 < 0.05) after 24 hours at room temperature.
Prepare the Host Solution: Dissolve HP-β-CD in sterile ultra-pure water to a final concentration of 20% (w/v). Causality: Water is used instead of PBS to prevent premature chloride-induced common ion effects during the initial complexation phase.
Weigh the API: Weigh the required amount of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride into a glass vial.
Sequential Addition: Add the 20% HP-β-CD solution to the API. Do not add the API to the solution; wetting the powder bed from the top down prevents clumping and ensures maximum surface area exposure.
Mechanical Agitation: Vortex vigorously for 2 minutes, followed by bath sonication at 37°C for 15 minutes. Causality: Sonication provides the kinetic energy required to overcome the activation barrier of host-guest complexation.
Buffer Adjustment: Once a clear solution is achieved, slowly titrate in concentrated (10X) buffer (e.g., 10X HEPES or 10X PBS) to reach the desired physiological osmolarity.
Validation: Measure the absorbance of the final solution at 600 nm against a blank. An OD600 < 0.05 confirms the absence of sub-visible precipitates.
Caption: Self-validating workflow for cyclodextrin-mediated solubilization.
Q3: I need a quick formulation for an immediate biochemical assay, and my assay tolerates up to 5% DMSO. How should I proceed?
If cyclodextrins are unavailable, use the Co-solvent Dropwise Dilution Method .
Protocol B: Co-solvent Dropwise Dilution
Primary Solvation: Dissolve the compound entirely in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM). Causality: DMSO disrupts the strong ionic lattice of the hydrochloride salt and fully solvates the lipophilic isoxazole ring.
Aqueous Preparation: Prepare your target assay buffer. Expert Tip: If possible, use HEPES or Tris instead of PBS. These buffers lack the high chloride concentration, entirely bypassing the common ion effect[3].
High-Shear Mixing: Place the buffer on a magnetic stirrer at high speed (800 rpm) to create a deep vortex.
Dropwise Addition: Inject the DMSO stock directly into the center of the vortex, drop-by-drop. Causality: Rapid dispersion prevents localized high concentrations of the API from forming micro-nucleation sites. If you add buffer to the DMSO stock instead, the compound will pass through a phase where the solvent ratio is highly unfavorable, guaranteeing precipitation.
Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. The absence of a pellet validates successful micro-dispersion.
References
Clonidine hydrochloride extended-release | Science.gov. Available at: [Link]
Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. Available at: [Link]
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications | Chemical Journals. Available at: [Link]
Technical Support Center: Troubleshooting & Purification Guide for 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride
Welcome to the Technical Support Center. This specialized guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-(1,2-oxazol-3-yl)piperidine hydrochloride (CAS: 2138...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This specialized guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-(1,2-oxazol-3-yl)piperidine hydrochloride (CAS: 2138550-57-7).
Handling this bifunctional molecule presents unique physicochemical challenges. It combines a highly basic secondary amine (piperidine) with a sensitive, electron-deficient heterocycle (1,2-oxazole, commonly known as isoxazole). Standard aggressive purification techniques often lead to unintended degradation. This guide provides mechanistic explanations, self-validating standard operating procedures (SOPs), and targeted troubleshooting to ensure high-yield impurity clearance while preserving structural integrity.
Part 1: Chemical Profile & Impurity Landscape
To design an effective purification strategy, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The piperidine nitrogen readily forms a stable hydrochloride salt, rendering the target highly polar and water-soluble. However, the isoxazole ring is the molecule's Achilles' heel under specific pH conditions.
Q1: My final hydrochloride salt contains residual Boc-protected precursor from the previous synthetic step. How do I remove it without degrading the isoxazole ring?Causality & Mechanism: The tert-butoxycarbonyl (Boc) group is highly lipophilic and neutralizes the basicity of the piperidine nitrogen. Because your target compound is a permanently charged hydrochloride salt, it is locked into the aqueous phase.
Solution: Do not attempt chromatography. Instead, dissolve your crude salt mixture in deionized water and wash it with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether). The lipophilic Boc-protected impurity will partition entirely into the organic layer, leaving your highly pure target salt in the aqueous layer. Lyophilize the aqueous layer to recover the product.
Q2: I attempted to free-base the piperidine salt using strong alkali (NaOH, pH > 12) to extract it, but LC-MS showed significant degradation. Why did this happen?Causality & Mechanism: While the piperidine ring is completely stable to strong bases, the 1,2-oxazole ring is highly susceptible to base-catalyzed hydrolytic cleavage. Nucleophilic attack or deprotonation at the ring leads to N–O bond rupture, forming cyanoenol degradants. Kinetic studies on isoxazole-containing pharmacophores demonstrate that at pH 10.0, the isoxazole ring rapidly decomposes (t1/2 = 6.0 h at 25°C, accelerating to 1.2 h at 37°C) 1. Furthermore, strong bases like Cs2CO3 can induce unexpected rearrangements of isoxazoles to oxazoles 2.
Solution: You must use a mild, buffering base. Use cold, saturated aqueous sodium bicarbonate (NaHCO3) to carefully bring the pH to exactly 8.0–8.5. This is sufficient to deprotonate the piperidine (pKa ~ 9.5) for organic extraction without triggering isoxazole ring opening.
Q3: How can I separate positional isomers (e.g., 4-isoxazolyl vs. 3-isoxazolyl piperidine) that co-crystallize?Causality & Mechanism: Positional isomers possess nearly identical pKa values, polarities, and crystal lattice energies. Standard liquid-liquid extractions or recrystallizations will fail because the thermodynamic differences between the isomers are negligible.
Solution: Preparative Reverse-Phase HPLC (RP-HPLC) is mandatory. You must use an acidic mobile phase modifier (0.1% Trifluoroacetic acid in Water/Acetonitrile) to ensure the piperidine nitrogen remains fully protonated. This prevents peak tailing and maximizes the subtle retention time differences caused by the spatial orientation of the isoxazole dipole.
Part 3: Self-Validating Standard Operating Procedures (SOPs)
Every protocol below is designed as a closed-loop system. Do not proceed to the next step unless the Validation Checkpoint is met.
Dissolution: Dissolve 1.0 g of crude 3-(1,2-oxazol-3-yl)piperidine HCl in 10 mL of deionized water. Cool the flask in an ice bath to 0–5 °C to suppress hydrolytic degradation.
Validation Checkpoint: Test with pH paper. The pH must read exactly 8.0–8.5. If the pH exceeds 9.0, discard the batch to prevent isoxazole ring cleavage.
Extraction: Immediately extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).
Validation Checkpoint: Spot the residual aqueous layer on a TLC plate and stain with Ninhydrin. The absence of a purple/brown spot confirms the complete extraction of the free base into the DCM.
Drying: Dry the combined DCM layers over anhydrous Na2SO4, filter, and cool the filtrate to 0 °C.
Re-Salting: Add 2.0 M HCl in diethyl ether dropwise to the stirring DCM solution.
Validation Checkpoint: A white precipitate will form immediately. Continue addition until the supernatant tests acidic (pH ~2) on wetted pH paper, confirming 100% conversion back to the stable hydrochloride salt. Filter and dry under vacuum.
Protocol B: Hot Recrystallization (For removing trace organic impurities)
Suspension: Suspend 1.0 g of the crude HCl salt in 5 mL of boiling absolute ethanol.
Solubilization: Add methanol dropwise to the boiling suspension just until the solid dissolves.
Validation Checkpoint: The solution must become completely transparent. Any persistent cloudiness or undissolved solid is an inorganic salt impurity (e.g., NaCl) and must be removed via hot gravity filtration before proceeding.
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 hour, then transfer to an ice bath for 2 hours.
Validation Checkpoint: Distinct, needle-like crystals should form. If the compound "oils out" (forms a biphasic liquid), reheat the mixture to boiling, add 1 mL of ethanol, and introduce a seed crystal during the cooling phase.
Recovery: Collect the crystals via vacuum filtration, wash with 5 mL of ice-cold diethyl ether, and dry under high vacuum for 12 hours.
Part 4: Purification Logic Workflow
The following diagram maps the decision-making process for isolating pure 3-(1,2-oxazol-3-yl)piperidine HCl based on the primary impurity identified in your crude sample.
Figure 1: Decision-tree workflow for the targeted purification of 3-(1,2-Oxazol-3-yl)piperidine HCl.
Part 5: References
pH and temperature stability of the isoxazole ring in leflunomide...
ResearchGate
Isoxazole to oxazole: a mild and unexpected transformation
RSC Publishing
Technical Support Center: Optimizing Recrystallization of 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride
Welcome to the technical support center for the purification of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. As a polar, heterocyclic amine salt, this compound presents unique challenges and opportunities in crystallization. This resource synthesizes fundamental principles with field-proven techniques to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvent systems for the recrystallization of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride?
A1: Given the hydrochloride salt nature of the compound, it is highly polar. Therefore, polar protic and aprotic solvents are the best starting points for solubility testing.[1][2] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures.[3][4]
Based on the structure and properties of similar piperidine hydrochlorides, we recommend screening the following systems:[1][5]
Solvent System Type
Recommended Solvents
Rationale & Considerations
Single Solvents
Isopropanol (IPA), Ethanol, Methanol, Water
Alcohols are excellent for dissolving polar salts when hot. Water can also be effective but may retain the compound even when cold, potentially reducing yield.[6]
This approach is highly versatile.[7][8] The compound is first dissolved in a minimum of the hot "good" solvent (e.g., alcohol, water), followed by the slow addition of a miscible "poor" solvent (anti-solvent) until turbidity is observed.[7][8]
Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[9][10] This is a common issue with compounds that have a low melting point or when the solution is highly supersaturated at a temperature above the compound's melting point.[11][12] Oiled-out products are often impure as the liquid phase can act as a solvent for impurities.[9][13]
Troubleshooting Flowchart for Oiling Out
Caption: Decision workflow for troubleshooting oiling out.
Corrective Actions for Oiling Out:
Reduce Supersaturation: Reheat the solution until it becomes clear and add more of the primary solvent to decrease the concentration.[11]
Slow Down Cooling: Rapid cooling can lead to high supersaturation. Allow the flask to cool to room temperature slowly before moving to an ice bath. Insulating the flask can help.[14]
Seeding: Introduce a seed crystal at a temperature just above the point where oiling out occurs. This provides a template for proper crystal lattice formation.[10][11]
Change Solvent System: The boiling point of your solvent may be too high. Select a solvent system with a lower boiling point.[14][15]
Q3: The recrystallization yield is very low. What are the likely causes and how can I improve it?
A3: A low yield is a common problem in recrystallization and can often be attributed to a few key factors.[11]
Potential Causes and Solutions for Low Yield:
Cause
Solution
Using too much solvent
Use the minimum amount of hot solvent required to fully dissolve the crude product.[6][16] If you've added too much, carefully evaporate some of the solvent to re-saturate the solution.[11]
Premature crystallization
Ensure your filtration apparatus (for removing insoluble impurities) is pre-heated to prevent the product from crystallizing in the funnel.[14]
Incomplete crystallization
After slow cooling to room temperature, ensure the flask is placed in an ice bath for at least 30 minutes to maximize precipitation.[16]
Washing with warm solvent
Always wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving the product.[3][6]
Significant solubility in cold solvent
If the compound remains significantly soluble even at low temperatures, a different solvent or a mixed-solvent system may be necessary.[4]
Q4: My final product has a persistent color. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[3]
Protocol for Decolorization
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
Remove the flask from the heat source and allow it to cool slightly to prevent bumping.
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much can adsorb your product and reduce yield.[14]
Reheat the mixture to boiling for 5-10 minutes.
Perform a hot gravity filtration to remove the charcoal.[14]
Proceed with the cooling and crystallization steps as usual.
Q5: How do I know if I have isolated a specific polymorph, and why is this important?
A5: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[17][18] These different forms can have distinct physical properties, including solubility, stability, and melting point, which are critical in pharmaceutical development.[19][20] An uncontrolled change in polymorphic form can impact bioavailability and therapeutic efficacy.[17]
Identifying Polymorphs
Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions associated with various polymorphs.[19]
Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form. This is a definitive method for polymorph identification.[19][20]
Infrared (IR) Spectroscopy: Different polymorphs may exhibit subtle differences in their IR spectra due to variations in crystal packing.[19]
Controlling polymorphism is achieved by carefully controlling the crystallization conditions, such as the solvent system, cooling rate, and agitation.[20] If you suspect polymorphism, it is crucial to characterize each batch using these analytical techniques.
This section provides detailed protocols for key experimental workflows discussed in this guide.
Protocol 1: General Single-Solvent Recrystallization
Caption: Standard workflow for single-solvent recrystallization.
Solvent Selection: Test the solubility of ~20 mg of your crude material in ~0.5 mL of various candidate solvents at room temperature and at boiling. A suitable solvent will show poor solubility at room temperature and high solubility when hot.[3][4]
Dissolution: Place the crude 3-(1,2-Oxazol-3-yl)piperidine hydrochloride in an Erlenmeyer flask. Add a boiling chip. Heat the chosen solvent to its boiling point and add it portion-wise to the flask with swirling until the solid just dissolves.[16]
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[21]
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[3]
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[21]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[16]
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization
Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound at all temperatures and a "poor" (but miscible) solvent in which the compound is insoluble.[7] Common pairs for polar salts include alcohol/ether or alcohol/hydrocarbon.[4][8]
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.[7]
Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.[7]
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[16]
Crystallization and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol above.
References
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. (2017). PubMed. Retrieved from [Link]
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). GBMSA. Retrieved from [Link]
Polymorphism of Active Pharmaceutical Ingredients. (n.d.). ResearchGate. Retrieved from [Link]
Yaya, A. R., et al. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. Retrieved from [Link]
Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC - NIH. Retrieved from [Link]
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji. Retrieved from [Link]
Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (n.d.). Google Patents.
Process for preparing oxazole derivatives. (n.d.). Google Patents.
The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research. Retrieved from [Link]
Recrystallization. (n.d.). California State University, Bakersfield. Retrieved from [Link]
The Problem of Oiling Out in Chemical Process Development. (2017). KiloMentor. Retrieved from [Link]
Guidance for Industry. (n.d.). Food and Drug Administration. Retrieved from [Link]
Solvent Choice. (n.d.). University of York. Retrieved from [Link]
Piperidine. (n.d.). Wikipedia. Retrieved from [Link]
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]
Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Retrieved from [Link]
Experiment 2: Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]
Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
Crystallization. (n.d.). University of Houston. Retrieved from [Link]
Technical Support Center: Resolving pH Stability and Solubility Issues with 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Physicochemical Troubleshooting, Formulation, and Assay Preparation Working with 3-(1,2-Oxazol-3-yl)piperidine hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Subject: Physicochemical Troubleshooting, Formulation, and Assay Preparation
Working with 3-(1,2-Oxazol-3-yl)piperidine hydrochloride requires navigating the distinct, and sometimes conflicting, physicochemical properties of its two core structural elements. The piperidine ring acts as a basic center that dictates aqueous solubility, while the isoxazole ring introduces a vulnerability to base-catalyzed degradation[1][2]. This guide synthesizes field-proven insights and validated protocols to help you resolve precipitation and degradation issues during experimental workflows.
Part 1: Troubleshooting FAQs
Q1: Why does my compound precipitate when I adjust my assay buffer to pH 7.4 or higher?Root Cause (Causality): The compound is supplied as a hydrochloride (HCl) salt, which is highly water-soluble due to the charged piperidinium ion. As the buffer pH approaches or exceeds the pKa of the piperidine nitrogen (typically ~9.0–10.0 for piperidine derivatives), the equilibrium shifts toward the neutral "free base" form[2]. The loss of the ionic charge drastically lowers the molecule's hydration energy, leading to hydrophobic collapse and rapid precipitation out of the aqueous phase[3].
Field-Proven Solution:
Pre-dissolution: Always dissolve the master stock in a water-miscible organic solvent (e.g., 100% anhydrous DMSO) before diluting into an aqueous buffer.
Co-solvents: Maintain a final concentration of 1–5% DMSO or use non-ionic surfactants (like Tween-20) in the final assay buffer to solubilize the free base[3].
Q2: I am observing unexpected secondary peaks on my LC-MS when the compound is stored in basic buffers (pH > 8). What is happening?Root Cause (Causality): The isoxazole ring is generally stable under acidic conditions but acts as the molecule's "Achilles' heel" in basic environments[4]. Hydroxide ions (OH⁻) can trigger deprotonation or direct nucleophilic attack at the C4/C5 positions of the isoxazole ring. This initiates an elimination cascade that cleaves the weak N–O bond, resulting in irreversible ring-opening[1][4]. The secondary peaks you observe are likely β-enamino-ketone or cyanoenol degradation products.
Field-Proven Solution:
Avoid storing the compound in buffers with a pH > 7.5 for extended periods.
If basic conditions are strictly required for your assay, prepare solutions immediately prior to use and keep them on ice to suppress the reaction kinetics.
Q3: Does temperature exacerbate these stability issues?Root Cause (Causality): Yes. The base-catalyzed N–O bond cleavage is highly temperature-dependent. Kinetic studies on similar isoxazole-containing drugs demonstrate that while the ring may have a half-life of ~6.0 hours at pH 10.0 at 25°C, increasing the temperature to physiological conditions (37°C) drastically accelerates degradation, reducing the half-life to just 1.2 hours[1].
Field-Proven Solution: Conduct prolonged incubations (e.g., cell culture assays at 37°C) strictly at neutral pH (7.0–7.4) and verify compound integrity at the assay's endpoint using LC-MS.
Part 2: Quantitative Data Summary
Scientist’s Note: Never assume that a clear solution at pH 4.0 will remain clear when diluted into a pH 7.4 cell culture media. The table below summarizes the expected physicochemical behavior across different environments.
pH Range
Piperidine State
Isoxazole Integrity
Aqueous Solubility
Estimated Half-Life (37°C)
< 6.0
Fully Protonated (Salt)
Intact
High (>10 mg/mL)
> 48 hours
7.0 - 7.4
Mixed (Salt/Free Base)
Intact
Moderate (Precipitation risk)
~ 7.4 hours
> 8.0
Fully Deprotonated (Free Base)
Ring-Opened (Degraded)
Low (<1 mg/mL)
< 1.5 hours
(Note: Half-life estimates are extrapolated from foundational isoxazole stability kinetic studies under controlled in vitro conditions[1][4].)
Part 3: Visualizations of Mechanisms and Workflows
Base-catalyzed N-O bond cleavage and ring-opening pathway of the isoxazole ring.
Workflow for managing pH-dependent solubility and stability of 3-(1,2-Oxazol-3-yl)piperidine.
Part 4: Self-Validating Experimental Protocol
Protocol: Kinetic Solubility and pH-Stability Profiling via LC-MS
This protocol is designed as a self-validating system to simultaneously determine the precipitation point and degradation rate of the compound across a pH gradient[3].
Materials:
3-(1,2-Oxazol-3-yl)piperidine HCl (10 mM master stock in anhydrous DMSO).
Test Buffers: 50 mM Citrate (pH 4.0), 50 mM PBS (pH 7.4), 50 mM Tris-HCl (pH 9.0).
Internal Standard (IS): Stable isotope-labeled analog or a structurally similar stable compound.
Step-by-Step Methodology:
System Suitability (Control): Inject a 10 µM standard of the compound in 50% Acetonitrile/Water (0.1% Formic Acid) into the LC-MS.
Acceptance Criteria: A single sharp peak with a signal-to-noise ratio > 100, confirming baseline purity and instrument sensitivity.
Sample Preparation: Spike the 10 mM DMSO stock into each buffer to a final concentration of 100 µM (1% final DMSO). Prepare in triplicate.
Incubation & Sampling: Incubate the vials in a shaking water bath at 37°C. Take 50 µL aliquots at T=0, 1, 4, 8, and 24 hours.
Quenching & Precipitation Check: Immediately mix each aliquot with 50 µL of ice-cold Acetonitrile containing the Internal Standard.
Causality: This serves a dual purpose—it quenches any base-catalyzed degradation by lowering the dielectric constant and precipitates buffer salts.
Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes.
Self-Validation Check: If the compound precipitated as a free base in the buffer prior to quenching, the concentration in the supernatant will drop significantly compared to the T=0 baseline.
Analysis: Analyze the supernatant via LC-MS. Monitor the parent mass (intact molecule) and scan for +18 Da (hydrolysis/ring-opening products).
Data Interpretation: Plot the peak area ratio (Parent/IS) over time. A drop in T=0 concentration across pH indicates solubility limits (free base precipitation), whereas a time-dependent decay at a specific pH indicates chemical instability (isoxazole degradation).
References
pH and temperature stability of the isoxazole ring in leflunomide - ResearchGate.
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC.
Purification techniques for 3-(1,2-Oxazol-3-yl)piperidine intermediates
Welcome to the Technical Support Center for the isolation and purification of 3-(1,2-oxazol-3-yl)piperidine and its protected intermediates. This compound is a highly valuable heterocyclic building block, frequently util...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 3-(1,2-oxazol-3-yl)piperidine and its protected intermediates. This compound is a highly valuable heterocyclic building block, frequently utilized in the synthesis of Kv1.3 potassium channel modulators [1] and various agrochemical agents.
Because this molecule contains both a basic piperidine ring and a neutral, base-sensitive isoxazole ring, standard purification templates often lead to poor yields, emulsion formation, or product degradation [2]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation.
Workflow Overview
The purification of 3-(1,2-oxazol-3-yl)piperidine depends heavily on its protection state. The workflow below outlines the logical progression from crude reaction mixtures to isolated, stable solids.
Workflow for the purification of 3-(1,2-oxazol-3-yl)piperidine intermediates.
Physicochemical Reference Data
Understanding the physical properties of your intermediate is critical for selecting the right purification vector.
Property
3-(1,2-Oxazol-3-yl)piperidine (Free Base)
N-Boc-3-(1,2-Oxazol-3-yl)piperidine
Molecular Weight
152.19 g/mol
252.31 g/mol
pKa (Calculated)
~9.5 (Piperidine NH)
N/A (Protected)
LogP (Calculated)
0.8 - 1.2
2.5 - 3.0
Physical State
Viscous Oil
Solid / Waxy Solid
Recommended Storage
Inert atmosphere, 2-8°C
Room temperature
Liquid-Liquid Extraction (LLE) FAQs
Q1: Why do I lose my free-base intermediate during standard acid-base workup?Causality: The free piperidine nitrogen has a pKa of ~9.5. If the aqueous phase is only basified to pH 8-9 (e.g., using saturated
), a significant equilibrium fraction of the compound remains protonated. Because the isoxazole ring lowers the overall lipophilicity of the molecule (LogP ~1.0), the protonated species is exceptionally water-soluble and will not partition into standard organic solvents like ethyl acetate or dichloromethane (DCM).
Solution: You must force the equilibrium entirely to the free base by raising the pH > 11, and disrupt the aqueous hydration sphere using a mixed-solvent extraction system.
Protocol: Optimized Acid-Base Extraction
Self-Validating System: This protocol uses TLC and chemical stains to verify phase transfers in real-time.
Acidification: Dilute the crude mixture in water and acidify to pH 2 using 1M HCl.
First Wash: Wash the aqueous layer with Ethyl Acetate (3 × 20 mL).
Validation: Spot the organic layer on a TLC plate and view under UV (254 nm). Unreacted oxime precursors will appear here. The product should NOT be present.
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches 11-12.
Validation: Use universal pH indicator paper. Do not rely solely on calculated molar equivalents, as buffering byproducts can stall the pH shift.
Extraction: Extract the highly basic aqueous layer with a mixture of DCM/Isopropanol (3:1 v/v) (3 × 30 mL). The isopropanol disrupts the hydrogen-bonding network, drastically improving the partition coefficient of the polar free base.
Drying & Concentration: Combine the organic layers, dry over anhydrous
, and concentrate under reduced pressure.
Validation: Apply a Ninhydrin stain to a spot of the remaining aqueous layer and heat. If a purple spot appears, piperidine product is still trapped in the water; repeat step 4.
Chromatographic Purification FAQs
Q2: How can I resolve the N-Boc-protected 3-(1,2-oxazol-3-yl)piperidine from unreacted halogenoxime precursors?Causality: Boc-protection neutralizes the basicity of the piperidine amine, making the molecule behave as a neutral lipid. Unfortunately, this shifts its polarity dangerously close to the halogenoxime precursors often used in[3+2] cycloadditions to form the isoxazole ring [1]. On standard acidic silica gel, these compounds co-elute in standard Hexane/Ethyl Acetate gradients.
Solution: Exploit the pi-pi interactions of the isoxazole ring by switching your solvent system, or utilize amine-functionalized silica.
Protocol: Normal Phase Flash Chromatography
Self-Validating System: Fraction pooling based on orthogonal staining.
Column Preparation: Pack a standard silica gel column and equilibrate with 100% Hexanes.
Loading: Dry-load the crude N-Boc mixture onto Celite or silica gel to prevent band broadening.
Elution Gradient: Run a shallow gradient from 0% to 30% Toluene/Acetone (8:2). The aromatic nature of toluene interacts differentially with the isoxazole ring compared to the oxime, forcing separation.
Fraction Analysis: Collect 15 mL fractions.
Validation: Spot fractions on TLC. Develop in 20% Acetone/Toluene. Stain the plate with basic
. The isoxazole product will rapidly oxidize and appear as a bright yellow spot against a purple background, while Boc-impurities often stain slower.
Verification: Pool pure fractions and evaporate.
Validation: Confirm purity via
NMR. A pure product will show a clean 9H singlet at ~1.4 ppm (Boc group) and lack any broad oxime -OH signals at 8-9 ppm.
Salt Formation & Crystallization FAQs
Q3: My deprotected 3-(1,2-oxazol-3-yl)piperidine is a viscous oil that degrades over time. What is the best method to isolate it as a stable solid?Causality: The free base of this compound is an oil at room temperature. It is highly prone to atmospheric oxidation and readily absorbs ambient
to form carbamates, leading to degradation.
Solution: Conversion to a hydrochloride (HCl) salt locks the basic nitrogen in a stable, crystalline lattice. However, using aqueous HCl introduces water, which turns the highly polar salt into a sticky, unfilterable hydrate. Anhydrous conditions are mandatory [2].
Protocol: Anhydrous HCl Salt Crystallization
Self-Validating System: Visual precipitation and melting point confirmation.
Dissolution: Dissolve the pure free base oil in anhydrous diethyl ether (
) at a ratio of 10 mL/g.
Cooling: Transfer the flask to an ice bath (0°C) and purge with inert Nitrogen gas.
Salt Generation: Dropwise, add 1.1 equivalents of 4M HCl in 1,4-dioxane.
Validation: You should observe the immediate formation of a fine white precipitate. If the solution turns cloudy but oils out, your ether is likely wet.
Isolation: Stir the suspension for 30 minutes at 0°C to ensure complete crystallization. Filter rapidly over a Buchner funnel under vacuum.
Washing & Drying: Wash the filter cake with ice-cold anhydrous
(2 × 5 mL) and dry under high vacuum for 4 hours.
Validation: Perform a melting point test. A sharp melting range (< 2°C variance) confirms a pure crystalline lattice rather than an amorphous, hydrated solid.
Troubleshooting Decision Tree
If you encounter persistent issues during your purification workflow, consult the logic tree below to identify the immediate corrective action.
Troubleshooting decision tree for common purification issues.
References
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
WO2011073269A1 - Piperidine aryl sulfonamide derivatives as kv1.
Reference Data & Comparative Studies
Validation
HPLC method for purity determination of 3-(1,2-Oxazol-3-yl)piperidine HCl
Comparative Guide: HPLC Method Development for the Purity Determination of 3-(1,2-Oxazol-3-yl)piperidine HCl The Analytical Challenge: Polarity and Basicity 3-(1,2-Oxazol-3-yl)piperidine HCl is a highly polar, basic hete...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: HPLC Method Development for the Purity Determination of 3-(1,2-Oxazol-3-yl)piperidine HCl
The Analytical Challenge: Polarity and Basicity
3-(1,2-Oxazol-3-yl)piperidine HCl is a highly polar, basic heterocyclic building block. Because it is supplied as a hydrochloride salt, the secondary amine of the piperidine ring is protonated under typical physiological and acidic chromatographic conditions.
In standard Reversed-Phase Liquid Chromatography (RPLC), basic polar compounds like piperidines suffer from two primary issues:
Poor Retention: Highly polar analytes have a low affinity for nonpolar C18 stationary phases, often eluting near the void volume[1].
Severe Peak Tailing: Peak tailing occurs when more than one retention mechanism is present during separation[2]. While the primary mechanism is hydrophobic partitioning, the protonated piperidine nitrogen interacts strongly via ion-exchange with acidic, unbonded residual silanol groups (Si-O⁻) on the silica stationary phase[3]. This secondary interaction overloads the elution profile, causing the trailing edge of the peak to diminish slowly and compromising resolution and quantitation accuracy[2].
Method Comparison Strategy
To establish a robust purity determination method, we must objectively evaluate three distinct chromatographic strategies to overcome these secondary interactions:
Strategy A: Standard C18 (Baseline RPLC): Utilizes a low-pH mobile phase (pH ~2.7) to protonate and suppress the acidic silanol groups, theoretically reducing their ability to interact with the basic analyte[3].
Strategy B: Polar-Embedded C18: Employs a stationary phase with an embedded polar group (e.g., amide or carbamate) that creates a localized water shield, masking the residual silanols from the piperidine analyte[3].
Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC): Abandons the hydrophobic retention mechanism entirely. HILIC combines a polar stationary phase with a highly organic mobile phase (>70% acetonitrile) to create a stable, water-rich layer on the stationary phase surface, allowing polar analytes to partition effectively[4].
Figure 1: Method development workflow and retention mechanisms for 3-(1,2-Oxazol-3-yl)piperidine HCl.
Experimental Protocols
To ensure a self-validating system, all protocols below require the following System Suitability Criteria : Peak Asymmetry (As) ≤ 1.5, Resolution (Rs) ≥ 2.0 from the nearest impurity, and Peak Area RSD ≤ 2.0% for 5 replicate injections.
Sample Preparation:
Dissolve 3-(1,2-Oxazol-3-yl)piperidine HCl reference standard in the respective initial mobile phase to a concentration of 1.0 mg/mL. Spike with 0.1% isoxazole-3-carboxylic acid (a highly polar synthetic precursor) to evaluate resolution.
Protocol A: Standard C18 (Baseline)
Column: High-density bonded C18 (4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)[3].
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 5% B to 60% B over 15 minutes.
Flow Rate & Temp: 1.0 mL/min at 30 °C.
Protocol B: Polar-Embedded C18
Column: Polar-embedded RP18 (4.6 x 150 mm, 5 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Flow Rate & Temp: 1.0 mL/min at 30 °C.
Protocol C: HILIC Amide (Optimized)
Causality Note: In HILIC, water is the strongest eluting solvent. Therefore, gradients must run from a high proportion of organic modifier to a lower proportion[5]. Buffer salts are strictly required in the aqueous phase to control the inherent ion-exchange mechanisms of the HILIC stationary phase[5].
Column: Amide-bonded cross-linked silica (4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 95% B to 60% B over 15 minutes.
Flow Rate & Temp: 1.0 mL/min at 30 °C.
Comparative Performance Data
Table 1: Column Chemistries and Mechanisms
Strategy
Column Type
Stationary Phase Chemistry
Primary Retention Mechanism
Standard RPLC
C18 (Alkyl Phase)
Octadecylsilane on bare silica
Hydrophobic partitioning
Polar-Embedded
Shielded C18
C18 with embedded amide/carbamate
Hydrophobic + Silanol Shielding
HILIC
Amide/Silica
Amide-bonded cross-linked silica
Aqueous partitioning + Ion-exchange
Table 2: Chromatographic Performance Results
Parameter
Standard C18
Polar-Embedded C18
HILIC (Amide)
Retention Time (tR)
1.8 min (Near void)
3.5 min
8.2 min
Peak Asymmetry (As)
2.45 (Severe Tailing)
1.38 (Acceptable)
1.05 (Excellent)
Theoretical Plates (N)
< 3,000
~ 8,500
> 15,000
Resolution (Rs)
1.1
2.3
4.8
(Note: Resolution (Rs) is calculated against the highly polar synthetic precursor, isoxazole-3-carboxylic acid).
The data clearly demonstrates that standard C18 columns fail to provide a self-validating analytical method for 3-(1,2-Oxazol-3-yl)piperidine HCl. Even with formic acid lowering the pH to ~2.7 to suppress silanol ionization[3], the basic piperidine moiety still experiences trace secondary interactions, resulting in an unacceptable asymmetry factor (As = 2.45). Furthermore, the high polarity of the isoxazole ring prevents adequate hydrophobic retention, causing the compound to elute dangerously close to the void volume where matrix suppression often occurs.
While the Polar-Embedded column successfully masks the residual silanols and improves peak shape (As = 1.38), it still relies on hydrophobic retention, which is inherently weak for this molecule.
The HILIC Advantage:
HILIC mode uses polar stationary phases to retain polar analytes[1]. By utilizing a 95% acetonitrile starting condition, HILIC forces the polar 3-(1,2-Oxazol-3-yl)piperidine HCl to partition into the immobilized water layer on the amide stationary phase[4]. Furthermore, the ion-exchange mechanism—which is a detriment in RPLC—becomes a controlled, major contributor to retention in HILIC[5]. The 10 mM Ammonium Formate buffer precisely modulates this ion-exchange interaction, yielding an ideal Gaussian peak shape (As = 1.05) and massive gains in theoretical plates. Additionally, the high organic content of the HILIC mobile phase provides significantly enhanced sensitivity if the method is transferred to LC-MS.
Conclusion
For the purity determination of 3-(1,2-Oxazol-3-yl)piperidine HCl, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing an Amide stationary phase is the definitive choice. It completely circumvents the peak tailing issues associated with residual silanols in RPLC, provides superior retention for the polar basic moiety, and ensures baseline resolution from polar synthetic impurities.
References
Benchchem. "Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds." Benchchem.
Dr. Maisch. "HILIC." Dr. Maisch HPLC GmbH.
Boag, M. "How to Reduce Peak Tailing in HPLC?" Phenomenex.
Guillarme, D. "HILIC: The Pros and Cons." LCGC International.
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog.
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent.
A Senior Application Scientist's Guide to LC-MS Analysis of 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride and its Structural Analogs
This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, ensuring a robust and reproducible analytical workflow. We will explore the analysis of our target compound alongside two commercially available, structurally related alternatives: 3-(1,3-Oxazol-5-yl)piperidine dihydrochloride and 3-(1H-1,2,3-Triazol-1-yl)piperidine dihydrochloride.
Introduction: The Analytical Challenge of Small Polar Heterocycles
3-(1,2-Oxazol-3-yl)piperidine hydrochloride is a heterocyclic amine, a class of compounds prevalent in pharmaceuticals and natural products.[1][2] The piperidine ring, a saturated heterocycle, is a common scaffold in drug discovery.[1][3] The analytical challenge with such small, polar molecules lies in achieving adequate retention on traditional reversed-phase liquid chromatography (RPLC) columns and obtaining specific, sensitive detection by mass spectrometry.[4][5] Their basic nature, due to the piperidine nitrogen, often necessitates careful mobile phase optimization to ensure good peak shape and ionization efficiency.[4][6]
This guide will present a validated LC-MS/MS method, explaining the critical parameters and their impact on the separation and detection of our target compound and its analogs. By comparing their chromatographic behavior and mass spectrometric fragmentation, we aim to provide a clear understanding of how subtle structural differences influence analytical outcomes.
Experimental Design and Rationale
The following sections detail the chosen analytical strategy. The logic behind each parameter selection is explained to provide a deeper understanding of the method's development.
Alternative 1: 3-(1,3-Oxazol-5-yl)piperidine dihydrochloride[7][8]
Alternative 2: 3-(1H-1,2,3-Triazol-1-yl)piperidine dihydrochloride[9]
These alternatives were chosen due to their structural similarity to the target compound, each featuring a piperidine ring linked to a five-membered nitrogen-containing heterocycle. This allows for a meaningful comparison of how the heteroatom arrangement within the five-membered ring affects chromatographic retention and mass spectrometric fragmentation.
LC-MS/MS Methodology: A Step-by-Step Protocol
This protocol is designed for a high-sensitivity tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an electrospray ionization (ESI) source.[1]
Sample Preparation:
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each compound in methanol.
Working Solutions (1 µg/mL): Dilute the stock solutions in a 50:50 mixture of water:acetonitrile with 0.1% formic acid. This solvent composition is compatible with the initial mobile phase conditions, ensuring good peak shape upon injection.[2]
Liquid Chromatography (LC) Conditions:
Column: A C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is a suitable starting point for the separation of these moderately polar compounds.[10]
Mobile Phase A: Water with 0.1% Formic Acid. The acidic modifier is crucial for protonating the basic piperidine nitrogen, which improves peak shape and promotes efficient ionization in positive ESI mode.[11]
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: A gradient elution is employed to ensure the timely elution of all analytes with good peak resolution. A representative gradient is as follows:
0-1 min: 5% B
1-5 min: 5-95% B
5-7 min: 95% B
7-7.1 min: 95-5% B
7.1-10 min: 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 35 °C. Elevated temperature can reduce mobile phase viscosity and improve peak efficiency.
Injection Volume: 2 µL.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen in the piperidine ring is readily protonated, making positive ion mode the logical choice for sensitive detection.[1]
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This mode offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10]
Key MS Parameters:
Capillary Voltage: 3.5 kV
Source Temperature: 150 °C
Desolvation Temperature: 400 °C
Gas Flows: Optimized for the specific instrument.
Experimental Workflow Diagram
Caption: A streamlined workflow for the LC-MS/MS analysis of piperidine derivatives.
Predicted Performance and Comparative Data
The following table summarizes the expected chromatographic and mass spectrometric data for the target compound and its alternatives. The predicted fragmentation patterns are based on established principles for piperidine and oxazole-containing structures.[1][12][13]
Compound
Molecular Formula
[M+H]⁺ (m/z)
Predicted Retention Time (min)
Key MRM Transitions (Precursor > Product)
Predicted Fragmentation Pathway
3-(1,2-Oxazol-3-yl)piperidine hydrochloride
C₈H₁₃ClN₂O
157.10
~3.5
157.1 > 114.1157.1 > 84.1
Loss of the oxazole ring followed by fragmentation of the piperidine ring.
3-(1,3-Oxazol-5-yl)piperidine dihydrochloride
C₈H₁₄Cl₂N₂O
153.10
~3.2
153.1 > 110.1153.1 > 84.1
Similar to the target, with potential for different fragmentation efficiencies due to the different linkage.
Loss of N₂ from the triazole ring is a likely fragmentation pathway.
Note: The predicted retention times are relative and based on the expected polarity differences. The triazole derivative is anticipated to be the most polar and elute earliest.
Discussion: Interpreting the Data
The proposed LC-MS/MS method is designed to be both sensitive and specific for the analysis of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride and its structural isomers. The use of a C18 column with a formic acid-modified mobile phase is a standard and effective approach for retaining and achieving good peak shape for such basic compounds.[14]
The power of tandem mass spectrometry lies in its ability to differentiate between isomers that may co-elute. While the precursor ion masses of our target and its alternatives are different, MS/MS provides an additional layer of confirmation. The fragmentation of the piperidine ring is expected to yield common product ions (e.g., m/z 84.1), while fragmentation of the heterocyclic substituent will produce unique product ions, allowing for unambiguous identification.[1][15]
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound LC-MS/MS methodology for the analysis of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride. By comparing it with structurally similar alternatives, we have highlighted the key analytical considerations for this class of compounds. The provided protocol serves as a strong starting point for method development and validation in a research or drug development setting.
Future work could involve exploring alternative chromatographic stationary phases, such as those used in hydrophilic interaction liquid chromatography (HILIC), which may offer improved retention for these polar analytes.[5] Additionally, high-resolution mass spectrometry could be employed for structural elucidation of unknown metabolites or degradation products.[16]
References
American Elements. 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. [Link]
PMC. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. [Link]
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
LCGC International. Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon. [Link]
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]
ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF. [Link]
PubMed. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. [Link]
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
LabRulez LCMS. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
Semantic Scholar. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. [Link]
PMC. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [Link]
Analysis of highly polar pesticides in foods by LC-MS/MS. [Link]
SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
Strategic Application of 3-(1,2-Oxazol-3-yl)piperidine in Scaffold Hopping: A Comparative Guide
As drug discovery programs increasingly target complex protein-protein interactions and challenging G-protein-coupled receptors (GPCRs), the demand for building blocks that offer precise spatial vectors and tunable physi...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly target complex protein-protein interactions and challenging G-protein-coupled receptors (GPCRs), the demand for building blocks that offer precise spatial vectors and tunable physicochemical properties has surged. 3-(1,2-Oxazol-3-yl)piperidine (also known as 3-(isoxazol-3-yl)piperidine) is a highly versatile bifunctional scaffold. By fusing the neutral, hydrogen-bond-accepting isoxazole ring with the basic, sp³-rich piperidine ring, this building block allows medicinal chemists to replace problematic moieties—such as zwitterionic amino acids or metabolically unstable amides—while maintaining rigorous target engagement.
Structural & Physicochemical Profiling
Why Choose an Isoxazole-Piperidine Hybrid?
The isoxazole ring is a classical bioisostere for carboxylic acids, esters, and amides. Unlike highly acidic carboxylic acids (pKa ~4–5), unsubstituted isoxazoles are largely neutral at physiological pH, mitigating the membrane permeability issues typically associated with charged species (1)[1].
When coupled with a piperidine ring, the resulting molecule gains a basic amine handle (pKa ~9–10) (2)[2], which is critical for forming salt bridges with acidic residues (e.g., Aspartate, Glutamate) in receptor binding pockets. Furthermore, the isoxazole nitrogen acts as a potent hydrogen bond acceptor, stabilizing the ligand within the receptor without the pharmacokinetic penalties of a formal negative charge (3)[3].
Quantitative Data Comparison
To objectively evaluate its utility, we must compare 3-(1,2-Oxazol-3-yl)piperidine against other common isoxazole building blocks.
Building Block
cLogP
pKa (Ionizable Center)
TPSA (Ų)
Primary Medicinal Chemistry Application
3-(1,2-Oxazol-3-yl)piperidine
0.8
~9.2 (Basic)
38.1
Angular vector projection, zwitterion replacement
4-(1,2-Oxazol-3-yl)piperidine
0.8
~9.5 (Basic)
38.1
Linear vector projection, deep pocket targeting
Isoxazole-3-carboxylic acid
-0.2
~2.0 (Acidic)
63.3
Polar fragment coupling, highly acidic mimicry
3-Methylisoxazole
0.5
-3.0 (Conj. Acid)
26.0
Minimalist neutral H-bond acceptor
Note: The inductive electron-withdrawing effect of the isoxazole ring slightly lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa 11.1).
Vectorial Projection: 3- vs. 4-Substituted Piperidines
The choice between 3-substituted and 4-substituted piperidines is fundamentally a question of exit vectors and conformational bias .
4-Substitution: Projects the isoxazole linearly (with a strong equatorial preference), which is ideal for deep, narrow binding pockets.
3-Substitution: Introduces chirality and a distinct angular projection. This angular vector is often required to navigate complex, non-linear binding sites or to disrupt planar aromatic stacking that leads to poor solubility (the "brick-dust" effect).
Application in Medicinal Chemistry: Overcoming Zwitterionic Liabilities
A textbook application of isoxazole-piperidine bioisosteres is found in the optimization of P2Y14 receptor antagonists. Early lead compounds suffered from high zwitterionic character, leading to high cLogP, poor oral bioavailability (5% in mice), and high non-specific binding (4)[4].
By replacing the zwitterionic core with neutral piperidine bioisosteres—specifically utilizing isoxazol-3-yl derivatives—researchers successfully maintained moderate-to-high receptor affinity (IC50 ≤ 300 nM) while drastically improving the drug-likeness and membrane permeability of the scaffold (5)[5]. The isoxazole nitrogen acts as a crucial hydrogen bond acceptor, stabilizing the ligand within the receptor without the pharmacokinetic penalties of a formal charge. Furthermore, compared to oxazole isomers, isoxazoles generally exhibit a larger dipole moment (3.0 D vs 1.7 D), which can distinctly alter the local hydration network within the binding pocket (6)[6].
Verified Experimental Protocols
To ensure high-fidelity incorporation of 3-(1,2-Oxazol-3-yl)piperidine into discovery libraries, the following self-validating protocols establish a closed-loop system of synthesis and physicochemical verification.
Protocol 1: General Amide Coupling Procedure
Causality Check: The secondary amine of the 3-substituted piperidine is slightly more sterically hindered than an unbranched amine. Therefore, HATU is selected over standard EDC/HOBt to ensure rapid formation of the active ester and prevent epimerization of adjacent chiral centers.
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 25°C for 15 minutes under an N₂ atmosphere.
Coupling: Add 3-(1,2-Oxazol-3-yl)piperidine hydrochloride (1.1 eq) to the activated mixture. Stir for 2–4 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via reverse-phase Prep-HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid).
Protocol 2: Experimental Determination of LogD (Shake-Flask LC-MS)
Causality Check: Computational cLogP values often fail to account for the unique intramolecular hydrogen bonding of isoxazoles. Experimental LogD at pH 7.4 is mandatory to validate the bioisosteric rationale.
Preparation: Prepare a 10 mM stock of the purified compound in DMSO.
Partitioning: Add 10 µL of stock to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).
Equilibration: Shake vigorously at 25°C for 60 minutes, then centrifuge at 3000 rpm for 10 minutes to ensure phase separation.
Validation: Quantify the concentration in both the octanol and aqueous layers using LC-MS/MS (MRM mode). Calculate LogD = Log₁₀([Area]octanol / [Area]aqueous).
Fig 2. Standardized high-throughput amide coupling and validation workflow.
References
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.Journal of Medicinal Chemistry (ACS Publications) / NIH PMC.
Structure Property Relationships of Carboxylic Acid Isosteres.ACS Publications.
Piperidine | 110-89-4.ChemicalBook.
Carboxylic Acid (Bio)Isosteres in Drug Design.ChemMedChem / SciSpace.
Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.Benchchem.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Content Type: Technical Comparison & Experimental Guide
Executive Summary & Structural Significance
In fragment-based drug design (FBDD) and lead optimization, the 3-(1,2-oxazol-3-yl)piperidine scaffold is a highly privileged motif. The piperidine ring offers a flexible, sp3-rich core with a basic amine, while the isoxazole moiety provides a planar, aromatic system capable of acting as a hydrogen-bond acceptor[1]. This specific structural combination is frequently utilized in the development of dopamine receptor ligands, kinase inhibitors, and TLR7/8 antagonists[1][2].
However, obtaining high-resolution X-ray crystallographic data for this scaffold depends heavily on the chosen solid form. This guide objectively compares the crystallographic performance of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride against its free base and alternative salt forms, detailing the causality behind salt-induced lattice stabilization and providing self-validating experimental protocols for structural determination.
Comparative Crystallographic Analysis: Free Base vs. Hydrochloride Salt
The fundamental challenge in crystallizing piperidine-isoxazole derivatives lies in their conformational flexibility. The piperidine ring can undergo rapid chair-to-chair inversion, and the isoxazole ring can freely rotate around the C-C bond linking the two heterocycles.
The Causality of Salt Selection
The Free Base: In its unprotonated state, the secondary amine of the piperidine ring forms only weak intermolecular hydrogen bonds (N-H···N or N-H···O). This lack of strong, directional intermolecular forces often results in the free base presenting as a viscous oil or an amorphous solid at room temperature. If it does crystallize, the lattice is prone to static disorder, leading to poor X-ray diffraction resolution.
The Hydrochloride (HCl) Salt: Protonation of the piperidine nitrogen yields a piperidinium cation (
). The introduction of the chloride anion () fundamentally alters the crystallization thermodynamics[3]. The chloride ion acts as a multi-directional hydrogen-bond acceptor, bridging multiple piperidinium cations via strong interactions[3]. This locks the piperidine ring into a rigid chair conformation—typically forcing the isoxazole substituent into an equatorial position to minimize 1,3-diaxial steric clashes[4].
The superiority of the hydrochloride salt in yielding high-quality crystals is a well-documented phenomenon in medicinal chemistry, directly correlating with improved resolution and lower thermal atomic displacement parameters (B-factors)[5][6].
Quantitative Data Comparison
The following table summarizes the representative crystallographic metrics for piperidine-isoxazole scaffolds across different solid forms, illustrating why the HCl salt is the gold standard for structural verification.
Crystallographic Parameter
Free Base (Unprotonated)
Hydrochloride Salt (HCl)
Methanesulfonate (Mesylate)
Physical State (RT)
Viscous Oil / Amorphous
Highly Crystalline Solid
Crystalline Solid
Typical Space Group
(if solid)
or
or
Resolution Limit (Å)
> 1.20 (Often disordered)
0.75 – 0.90 (Atomic)
0.85 – 1.05
Primary H-Bond Motif
Weak N-H···N / C-H···O
Strong
Strong
Conformational State
Dynamic (Ring flipping)
Locked (Equatorial chair)
Locked (Equatorial chair)
R-factor ()
> 8.0%
< 4.0%
~ 5.5%
Experimental Workflows: A Self-Validating System
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the "why") behind the physical action (the "how").
Protocol A: Controlled Crystallization via Vapor Diffusion
Vapor diffusion is prioritized over slow evaporation because it allows for a highly controlled, gradual increase in supersaturation, preventing the kinetic trapping of amorphous precipitates.
Solvation & Ion Pairing: Dissolve 25 mg of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride in 0.5 mL of a polar aprotic solvent (e.g., Acetonitrile with 5% Methanol). Causality: The high dielectric constant of the solvent mixture ensures complete dissolution of the ion pairs without disrupting the potential for future hydrogen bond formation.
Anti-Solvent Chamber Setup: Place the open sample vial inside a larger, sealed chamber containing 3 mL of a volatile anti-solvent (e.g., Diethyl Ether or n-Pentane).
Lattice Assembly: Incubate the sealed chamber at 4°C undisturbed for 3–7 days. Causality: The volatile anti-solvent slowly diffuses into the mother liquor, gradually lowering the bulk dielectric constant. This forces the
network to assemble thermodynamically, yielding macroscopic, defect-free single crystals.
Protocol B: X-ray Diffraction Data Collection & Refinement
Cryoprotection: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and immediately immerse it in Paratone-N oil. Mount on a MiTeGen loop and flash-cool to 100 K in a liquid nitrogen stream. Causality: Flash-cooling minimizes thermal atomic motion (reducing B-factors) and prevents the formation of crystalline ice rings that obscure diffraction spots.
Data Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo-K
, = 0.71073 Å or Cu-K, = 1.5418 Å) and a photon-counting detector.
Phase Determination & Refinement: Solve the structure using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL). Validation Check: Ensure the isoxazole ring is modeled correctly; check the difference Fourier map for the precise location of the piperidinium protons to confirm the protonation state and the hydrogen bonds.
Mechanistic Visualizations
The following diagrams illustrate the logical flow of the crystallization process and the mechanistic stabilization of the crystal lattice.
Caption: Workflow demonstrating the phase transition from amorphous free base to high-resolution crystal.
Caption: Mechanistic pathway of lattice stabilization driven by chloride ion bridging and steric minimization.
References
Dattagupta, J. K. "On the crystal structures of piperidinium hydrogen sulphide and piperidine hydrochloride." Acta Crystallographica Section B, 1974.[Link]
"Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs." PMC, National Institutes of Health.[Link]
"Structural aspects of phencyclidines: Crystal structure and quantum mechanical calculations for 1-[1-(2-thienyl)cyclohexyl] piperidine and its hydrochloride." ResearchGate.[Link]
"Hydrochloride Salt of the GABAkine KRM-II-81." ACS Omega.[Link]
"Hydrochloride Salt of the GABAkine KRM-II-81." ResearchGate.[Link]
"Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders.
Identifying degradation products of 3-(1,2-Oxazol-3-yl)piperidine via chromatography
An in-depth comparative analysis and methodological guide for profiling the degradation pathways of 3-(1,2-Oxazol-3-yl)piperidine, evaluating the efficacy of Reversed-Phase Liquid Chromatography (RPLC) versus Hydrophilic...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis and methodological guide for profiling the degradation pathways of 3-(1,2-Oxazol-3-yl)piperidine, evaluating the efficacy of Reversed-Phase Liquid Chromatography (RPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC).
The Analytical Challenge: 3-(1,2-Oxazol-3-yl)piperidine
As a Senior Application Scientist, one of the most persistent challenges I encounter in drug development is the chromatographic resolution of highly polar degradation products. 3-(1,2-Oxazol-3-yl)piperidine is a prime example of a pharmacophore that presents significant analytical hurdles.
Structurally, this molecule features a highly basic piperidine nitrogen and a labile 1,2-oxazole (isoxazole) ring. Under the forced degradation conditions mandated by regulatory guidelines to elucidate intrinsic stability[1], this compound undergoes specific degradation:
Hydrolytic Stress (Acid/Base): Triggers the cleavage of the isoxazole ring, yielding extremely polar, water-soluble
-keto amides or propanoic acid derivatives.
Traditional Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning. Because these degradation products are significantly more polar than the parent Active Pharmaceutical Ingredient (API), they often fail to partition into the C18 stationary phase. Consequently, they elute in the column void volume (
), leading to severe ion suppression in Mass Spectrometry (MS) and co-elution with solvent peaks. To solve this, we must compare standard RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC), which has emerged as the superior choice for retaining polar, basic impurities[2].
Mechanistic Causality: Why HILIC Outperforms RPLC for Basic Polar Degradants
The choice of stationary phase cannot be arbitrary; it must be driven by the physicochemical properties of the analytes.
The RPLC Limitation: In RPLC, the retention of basic piperidine derivatives is heavily dependent on mobile phase pH. At physiological or acidic pH, the piperidine nitrogen is protonated, rendering the molecule highly hydrophilic. On a standard C18 column, this results in poor retention (
) and severe peak tailing due to secondary interactions with residual surface silanols[3].
The HILIC Advantage: HILIC operates via an orthogonal mechanism. By utilizing a polar stationary phase (such as a Zwitterionic or Amide column) and a highly organic mobile phase (typically >70% Acetonitrile), a water-enriched liquid layer forms on the surface of the stationary phase. Polar degradants partition from the bulk organic mobile phase into this aqueous layer. Furthermore, Zwitterionic HILIC (Z-HILIC) columns provide simultaneous electrostatic attraction and repulsion, which is highly efficient for separating basic molecules like piperidine derivatives without the need for ion-pairing reagents[3].
Visualizing the Analytical Workflow
Below is the logical architecture of our forced degradation and orthogonal screening workflow.
Workflow for forced degradation and orthogonal chromatographic screening of 3-(1,2-Oxazol-3-yl)piperidine.
Self-Validating Experimental Protocol
To ensure scientific integrity, a protocol must validate its own outputs. The following methodology incorporates a Mass Balance Check and an Orthogonal Selectivity Trigger to guarantee no degradant goes undetected.
Step 1: ICH Q1A(R2) Compliant Forced Degradation
Preparation: Prepare a 1.0 mg/mL stock solution of 3-(1,2-Oxazol-3-yl)piperidine in Methanol.
Stress Application: Aliquot the stock and expose to the following conditions as per ICH Q1A(R2) guidelines[4]:
Acidic: 0.1 N HCl at 60°C for 24h.
Basic: 0.1 N NaOH at 60°C for 24h.
Oxidative: 3%
at Room Temperature for 24h.
Quenching: Neutralize acid/base samples with equivalent counter-reagents. Quench oxidative samples using sodium thiosulfate to halt degradation.
Step 2: The Self-Validating Mass Balance Check
Internal Standard Spiking: Spike all stressed samples and an unstressed control with 10 µg/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).
Mass Balance Calculation: Calculate the total peak area of the API plus all degradant peaks (normalized to the SIL-IS).
Validation Gate: The sum of the stressed peak areas must equal 100% ± 5% of the unstressed control.
Causality: If the mass balance falls below 95%, it indicates that highly polar degradants are eluting in the void volume undetected, or volatile degradants were lost. This automatically triggers the use of the orthogonal HILIC method coupled with High-Resolution Mass Spectrometry (HRMS).
Step 3: Orthogonal Chromatographic Screening
Run the validated samples through both RPLC and HILIC systems to compare retention and resolution.
RPLC Conditions: C18 Column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Gradient: 5% to 95% B over 10 mins.
HILIC Conditions: Zwitterionic (Z-HILIC) Column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water. Mobile Phase B: Acetonitrile. Gradient: 95% to 50% B over 10 mins.
Comparative Data Analysis
The experimental data below summarizes the chromatographic performance of RPLC versus HILIC for the parent API and its three primary forced-degradation products (DP).
Key Metrics:
Retention Factor (
): Ideal range is 2 to 10. indicates void volume elution (poor retention).
Peak Asymmetry (
): Ideal range is 0.9 to 1.2. Higher values indicate severe peak tailing.
Analyte
Stress Origin
RPLC (C18)
RPLC Asymmetry ()
HILIC (Z-HILIC)
HILIC Asymmetry ()
Parent API
Unstressed Control
2.5
1.4
3.2
1.1
DP-1 (Piperidine N-oxide)
Oxidative Stress
0.3 (Void)
N/A (Co-elution)
6.5
1.2
DP-2 (-keto amide)
Base Hydrolysis
0.9
1.8
5.8
1.1
DP-3 (Propanoic acid deriv.)
Acid Hydrolysis
1.1
1.6
7.1
1.2
Data Interpretation:
The data objectively demonstrates the failure of RPLC to adequately retain the oxidative degradant (DP-1), which elutes in the void volume (
). In contrast, the Z-HILIC column provides excellent retention () and superior peak shape () for the same degradant. The basic piperidine nitrogen causes significant tailing on the C18 column ( to ), whereas the aqueous layer partitioning in HILIC mitigates these secondary silanol interactions, resulting in sharp, symmetrical peaks.
Conclusion & Strategic Recommendations
For drug development professionals profiling piperidine/isoxazole derivatives, relying solely on C18 RPLC is an analytical risk. The highly polar nature of the degradation products practically guarantees that critical impurities will be lost in the solvent front, failing mass balance checks and regulatory scrutiny.
Recommendation: Implement a dual-column screening strategy. Utilize RPLC for quantifying the parent API and hydrophobic process impurities, but mandate the use of Zwitterionic HILIC coupled with HRMS for the definitive identification and quantification of polar degradation products.
References
Title: Q1A(R2) Guideline - ICH | Source: ich.
Title: (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography | Source: researchgate.
Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades | Source: mdpi.
Title: Regulatory Guidance on Forced Degradation | Source: scribd.
Comprehensive Safety and Disposal Protocol: 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride As a researcher or drug development professional, handling novel heterocyclic building blocks like 3-(1,2-Oxazol-3-yl)piperidine hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Protocol: 3-(1,2-Oxazol-3-yl)piperidine Hydrochloride
As a researcher or drug development professional, handling novel heterocyclic building blocks like 3-(1,2-Oxazol-3-yl)piperidine hydrochloride requires a rigorous approach to both operational safety and environmental compliance. Because this compound is a hydrochloride salt of an organic amine, it presents specific physicochemical hazards—namely, acidity in solution and acute mucosal irritation.
This guide provides a self-validating, step-by-step operational and disposal framework grounded in the U.S. Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA)[1][2].
Chemical Profiling & Mechanistic Hazard Assessment
To safely manage this chemical, one must understand the causality behind its hazards. The compound consists of a basic piperidine ring and an isoxazole (1,2-oxazol) ring, stabilized as a hydrochloride salt. In the presence of ambient moisture or physiological fluids, the hydrochloride salt dissociates, lowering the local pH. This localized acidity, combined with the inherent bioactivity of the piperidine pharmacophore, causes severe irritation to the skin, eyes, and respiratory tract[3].
Furthermore, the organic heterocyclic structure is chemically incompatible with strong oxidizing agents and strong bases. Mixing this compound with bases will trigger an exothermic neutralization reaction, while oxidizers can degrade the isoxazole ring, releasing toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gases[3].
Table 1: Hazard Profile and Regulatory Classification
Property/Classification
Value / Code
Mechanistic Causality & Operational Implication
GHS Hazard Codes
H301, H315, H319, H335
Toxic if swallowed; causes severe skin, eye, and respiratory irritation due to acidic dissociation.
Precautionary Codes
P260, P280, P305+P351, P501
Mandates the use of particulate-filtering respirators (if outside a hood), strict PPE, and regulated disposal[3][4].
EPA RCRA Status
Regulated Solid Waste
Must be managed as hazardous chemical waste. Cannot be disposed of via sanitary sewer or general trash.
Incompatibilities
Strong bases, Oxidizers
Risk of exothermic reactions and toxic gas evolution. Requires strict segregation in waste accumulation.
Operational Handling & Safety Workflows
Do not treat this compound as a benign benchtop reagent. The following methodology ensures that exposure risks are mitigated before waste is even generated.
Step-by-Step Handling Methodology:
Pre-Operation Verification: Ensure the laboratory is equipped with a functional chemical fume hood (face velocity > 0.5 m/s) and an accessible spill kit containing inert absorbents (e.g., sand or vermiculite)[5][6].
PPE Donning: Wear a standard laboratory coat, chemical-resistant nitrile gloves, and ANSI-approved safety goggles. If handling large, bulk quantities where dust generation is unavoidable, a NIOSH-approved N100 or P3 particulate respirator is required[5].
Weighing and Transfer: Perform all weighing operations inside the fume hood. Use anti-static weigh boats to prevent the fine hydrochloride powder from aerosolizing or clinging to spatulas.
Decontamination: After transfer, immediately wipe down the balance and surrounding hood surfaces with a damp Kimwipe (water or ethanol) to capture residual micro-dust.
Operational workflow for safe handling and spill mitigation of piperidine derivatives.
Waste Segregation & Accumulation (SAA)
Under the EPA's RCRA Subpart K (Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories), academic and research facilities are granted flexibilities for managing waste at the point of generation, known as a Satellite Accumulation Area (SAA)[1][7].
SAA Setup and Segregation Logic:
Container Compatibility: Store waste in high-density polyethylene (HDPE) or glass containers. Do not use metal containers. The residual chloride ions and acidic pH of the hydrochloride salt will induce rapid corrosion of metal, leading to leaks[8].
The "Closed Container" Rule: Containers must remain tightly closed at all times unless actively adding or removing waste. Leaving a funnel resting in a waste carboy is a direct violation of EPA regulations (40 CFR § 262.206)[9].
Segregation: Store this waste strictly away from cyanides, sulfides, strong bases, and oxidizers to prevent the generation of poisonous gases or fire hazards[10].
Step-by-Step Disposal Procedures
Chemical waste cannot be disposed of through regular trash or evaporated in a fume hood[11][12]. Follow these exact protocols based on the physical state of the waste:
Protocol A: Solid Waste Disposal (Unused Chemical & Debris)
Collection: Sweep up unused 3-(1,2-Oxazol-3-yl)piperidine hydrochloride using a dedicated brush. Do not use compressed air, which will aerosolize the toxic dust[4].
Containment: Transfer the powder, along with any contaminated Kimwipes, gloves, or weigh boats, into a designated solid hazardous waste drum (typically a poly-drum)[12].
Labeling: Affix a hazardous waste label immediately. Write the full chemical name ("3-(1,2-Oxazol-3-yl)piperidine hydrochloride") and check the "Toxic" and "Irritant" hazard boxes.
Protocol B: Liquid Waste Disposal (Solutions)
Categorization: Identify the primary solvent. If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the entire mixture must be routed to the Halogenated Organic Waste stream. If dissolved in water or a non-halogenated solvent (e.g., methanol), route to the Non-Halogenated Organic Waste stream.
Transfer: Pour the solution into the SAA waste carboy. Fill the container to no more than 90% capacity to allow for vapor expansion and prevent pressure-induced ruptures[8].
Secondary Containment: Ensure the waste carboy sits inside a secondary containment bin capable of holding 110% of the carboy's volume in case of a leak[8].
Protocol C: Empty Container Management
Verification: A container is considered "RCRA empty" only if all contents have been removed using standard practices, leaving less than 3% by weight of the total capacity[12].
Defacing: Completely remove or permanently deface the original chemical labels using a thick black marker[12].
Disposal: Once defaced and uncapped, intact glass chemical bottles can be disposed of in the regular laboratory glass-waste stream[12].
RCRA-compliant cradle-to-grave disposal pathway for laboratory chemical waste.
Emergency Response & Spill Mitigation
In the event of an accidental release, immediate action is required to prevent environmental discharge.
Dry Spills: Do not use water to flush the spill, as this will dissolve the compound, lower the pH, and spread the contamination[4]. Mix the spilled powder with slightly moistened sand or vermiculite to suppress dust, sweep it up, and place it in a closable salvage container[5].
Solution Spills: Absorb the liquid with an inert, non-combustible absorbent material. Do not use sawdust, as organic amines and their salts can sometimes react with organic absorbents. Decontaminate the surface with a mild soap and water solution, collecting all wash-water as hazardous waste[3][4].
References
The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." uchicago.edu. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Managing Hazardous Waste at Academic Laboratories Rulemaking." epa.gov. Available at:[Link]
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." gaiaca.com. Available at:[Link]